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5-(3-Chloro-4-methoxyphenyl)-2-furonitrile Documentation Hub

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  • Product: 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile
  • CAS: 124014-02-4

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthesis of 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile

Executive Summary In the landscape of modern drug discovery and medicinal chemistry, functionalized furans serve as critical pharmacophores and versatile building blocks. 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and medicinal chemistry, functionalized furans serve as critical pharmacophores and versatile building blocks. 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile (CAS: 124014-02-4) is a highly specialized intermediate utilized in the development of targeted therapeutics. The presence of the electron-withdrawing nitrile group coupled with the halogenated, electron-rich methoxyphenyl ring creates a unique electronic push-pull system.

This whitepaper provides an authoritative guide on the physicochemical properties of this compound—specifically dissecting the critical differences between its exact mass and molecular weight—and outlines a self-validating, step-by-step synthetic methodology grounded in mechanistic causality.

Physicochemical Profiling & Mass Spectrometry

For high-resolution analytical workflows, distinguishing between standard molecular weight and monoisotopic exact mass is paramount. Molecular Weight (MW) accounts for the natural isotopic distribution of elements on Earth, which is necessary for stoichiometric calculations during synthesis. Conversely, Exact Mass is calculated using only the most abundant isotope of each constituent element (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O) and is the definitive metric used in High-Resolution Mass Spectrometry (HRMS).

According to computational standards verified by and supplier data from , the quantitative profile of the compound is summarized below:

Table 1: Core Chemical and Analytical Properties
PropertyValueAnalytical Significance
Chemical Name 5-(3-Chloro-4-methoxyphenyl)-2-furonitrileIUPAC nomenclature standard.
CAS Number 124014-02-4Unique registry identifier.
Molecular Formula C₁₂H₈ClNO₂Defines atomic composition.
Molecular Weight 233.65 g/mol Used for molarity and yield calculations.
Exact Mass (Monoisotopic) 233.0244 DaTarget value for HRMS identification.
Expected [M+H]⁺ (³⁵Cl) 234.0322 m/zPrimary molecular ion peak in positive ESI.
Expected [M+H]⁺ (³⁷Cl) 236.0292 m/zM+2 peak confirming chlorine presence.
The Isotopic Envelope (Self-Validating Analysis)

When analyzing this compound via LC-MS, the presence of the chlorine atom provides a built-in diagnostic tool. Chlorine exists naturally as two stable isotopes: ³⁵Cl (~75%) and ³⁷Cl (~25%). Therefore, a successful synthesis will yield a mass spectrum displaying a characteristic 3:1 intensity ratio between the m/z 234.0322 peak and the m/z 236.0292 peak. If this specific M / M+2 isotopic envelope is absent, the structural integrity of the synthesized batch is compromised.

AnalyticalWorkflow Sample Synthesized Compound LCMS LC-HRMS Analysis Sample->LCMS NMR 1H & 13C NMR Spectroscopy Sample->NMR Mass Exact Mass 233.0244 Da LCMS->Mass Isotope 35Cl / 37Cl Isotope Ratio (3:1) LCMS->Isotope Structure Structural Verification Mass->Structure Isotope->Structure NMR->Structure

Workflow for the analytical verification of 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile.

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

While multiple pathways exist (such as the dehydration of 5-(3-chloro-4-methoxyphenyl)furan-2-carbaldehyde, a known precursor available via ), the most robust and scalable approach is the Suzuki-Miyaura cross-coupling between 5-bromo-2-furonitrile and (3-chloro-4-methoxyphenyl)boronic acid.

Mechanistic Causality

The Suzuki coupling is highly effective here due to the electronic properties of the furan ring. The strongly electron-withdrawing nitrile (-CN) group at the C2 position reduces the electron density of the furan system. This electron deficiency makes the C-Br bond at the C5 position highly susceptible to the initial oxidative addition of the Palladium(0) catalyst, accelerating the first and often rate-limiting step of the catalytic cycle (as detailed by the ).

SuzukiMechanism Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Facilitated by -CN) Pd0->OxAdd 5-Bromo-2-furonitrile PdII Pd(II) Intermediate Ar-Pd-Br OxAdd->PdII Trans Transmetalation (Base Accelerated) PdII->Trans Boronic Acid + K2CO3 PdII_trans Pd(II) Diaryl Complex Trans->PdII_trans RedElim Reductive Elimination (Product Release) PdII_trans->RedElim RedElim->Pd0 Catalyst Regeneration Product 5-(3-Chloro-4-methoxyphenyl) -2-furonitrile RedElim->Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling for furonitrile synthesis.

Experimental Protocol

The following protocol is designed as a self-validating system. Each step includes the chemical rationale to ensure researchers understand why an action is taken, minimizing empirical errors.

Reagents Required
  • Aryl Halide: 5-bromo-2-furonitrile (1.0 equiv, 10 mmol)

  • Boronic Acid: (3-chloro-4-methoxyphenyl)boronic acid (1.2 equiv, 12 mmol)

  • Catalyst: Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol)

  • Base: Potassium carbonate (K₂CO₃) (2.5 equiv, 25 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 50 mL)

Step-by-Step Procedure
  • Solvent Preparation & Degassing:

    • Action: Mix 40 mL of 1,4-Dioxane and 10 mL of deionized water. Bubble pure N₂ gas through the solvent mixture for 15 minutes.

    • Causality: Oxygen is a potent poison for Pd(0) catalysts. Degassing prevents the premature oxidation of the active palladium species into inactive Pd(II) oxides, ensuring the catalytic cycle can initiate.

  • Reagent Loading:

    • Action: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the 5-bromo-2-furonitrile, (3-chloro-4-methoxyphenyl)boronic acid, and K₂CO₃.

    • Causality: A slight excess (1.2 eq) of boronic acid is used to compensate for potential protodeboronation (a common side reaction where the boronic acid converts to the corresponding arene).

  • Catalyst Addition & Reaction:

    • Action: Add Pd(dppf)Cl₂ under a positive stream of N₂. Seal the flask, attach a reflux condenser, and heat the mixture to 90 °C for 4–6 hours.

    • Causality: The biphasic Dioxane/H₂O system ensures that both the lipophilic organic substrates and the inorganic base remain solvated. The water is strictly necessary to form the reactive boronate complex, which drastically accelerates the transmetalation step.

  • Reaction Monitoring (Self-Validation):

    • Action: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 4:1).

    • Causality: The highly conjugated product will be distinctly UV-active and will elute differently than the starting furan, allowing real-time confirmation of conversion.

  • Workup and Purification:

    • Action: Cool to room temperature. Dilute with 50 mL Ethyl Acetate and wash with brine (3 x 30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

    • Causality: Brine washes remove the highly water-soluble inorganic salts and residual boronic acid byproducts, preventing them from co-eluting during chromatography.

References

  • PubChem . "Computed Properties for Exact Mass Standards". National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal . "Suzuki Coupling". Organic Chemistry Portal.[Link]

Exploratory

Structural and Crystallographic Profiling of 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile: A Comprehensive Guide to X-Ray Diffraction Analysis

Molecular Architecture & Supramolecular Synthons As drug development and materials science increasingly rely on rational crystal engineering, understanding the precise three-dimensional architecture of small organic mole...

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Author: BenchChem Technical Support Team. Date: April 2026

Molecular Architecture & Supramolecular Synthons

As drug development and materials science increasingly rely on rational crystal engineering, understanding the precise three-dimensional architecture of small organic molecules is paramount. 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile (CAS: 124014-02-4) serves as an exemplary scaffold for studying complex non-covalent interactions[1].

The molecule consists of a furonitrile core conjugated to a halogenated, methoxy-substituted phenyl ring. From a crystallographic perspective, this compound is highly asymmetric and rich in supramolecular synthons. The interplay between the electron-withdrawing nitrile group (-C≡N), the polarizable chlorine atom, and the electron-donating methoxy group (-OCH₃) dictates the thermodynamic stability of its crystal lattice. Understanding these structural parameters is critical for predicting its physicochemical properties, solubility, and solid-state stability.

The Physics of Crystal Packing: Causality of Interactions

Before initiating empirical diffraction studies, a Senior Application Scientist must anticipate the forces driving the crystal packing. The crystallization of 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile is governed by three primary intermolecular forces:

  • Halogen Bonding (XB): The covalently bound chlorine atom exhibits an anisotropic charge distribution. The equatorial region is electron-rich, while the polar region (along the C-Cl bond axis) features a localized region of positive electrostatic potential known as the σ-hole [2]. This σ-hole acts as a highly directional Lewis acid, seeking electron-rich acceptors such as the nitrile nitrogen or the methoxy oxygen of adjacent molecules[3][4].

  • π-π Stacking: The extended conjugation between the furan and phenyl rings enforces a highly planar geometry. This planarity allows adjacent molecules to minimize free volume by engaging in face-to-face or edge-to-face π-stacking.

  • Dipole Alignment: The strong dipole moment generated by the furonitrile moiety forces the molecules to adopt an anti-parallel arrangement in the unit cell to neutralize macroscopic electrostatic repulsion.

Causality: These highly directional interactions (particularly the halogen bonds) dictate that the molecule will likely crystallize in a centrosymmetric space group (such as P21​/c or P1ˉ ) to maximize packing efficiency and minimize void space.

Self-Validating Protocol for Single-Crystal X-Ray Diffraction (SC-XRD)

To determine the absolute structure with high precision, the following self-validating experimental workflow must be executed[5][6].

SCXRD_Workflow A 1. Crystal Growth (Vapor Diffusion) B 2. Microscopic Selection (Polarized Light) A->B Supersaturation achieved C 3. Cryo-Mounting (100 K, Paratone) B->C Isotropic extinction verified D 4. X-Ray Diffraction (Mo Kα Radiation) C->D Thermal motion minimized E 5. Data Reduction (Integration/Scaling) D->E Redundant reflections collected F 6. Structure Solution (Intrinsic Phasing) E->F R_int < 0.05 validated

Step-by-step experimental workflow for Single-Crystal X-Ray Diffraction (SC-XRD) analysis.
Phase 1: Crystal Growth via Vapor Diffusion
  • Dissolve 10 mg of high-purity (>99%) 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile in 1 mL of dichloromethane (DCM) in a small inner vial.

  • Place the inner vial inside a larger outer vial containing 3 mL of n-hexane (anti-solvent). Seal the outer vial tightly.

  • Causality: The compound possesses both polar and non-polar domains. It readily dissolves in the halogenated solvent (DCM). The slow vapor-phase diffusion of the non-polar hexane into the DCM gradually lowers the dielectric constant of the medium. This forces controlled nucleation, yielding high-quality, defect-free single crystals rather than amorphous precipitates.

Phase 2: Microscopic Selection and Cryo-Mounting
  • Submerge the resulting crystals in Paratone-N oil on a glass slide.

  • Validation Checkpoint: Examine the crystals under a polarizing microscope. Rotate the stage. A suitable single crystal must extinguish light uniformly every 90 degrees. If the crystal remains bright or extinguishes irregularly, it is twinned and must be rejected.

  • Mount the selected crystal (optimal size ~0.2 × 0.2 × 0.1 mm) onto a MiTeGen cryoloop and immediately transfer it to the diffractometer's cold stream (100 K).

  • Causality: Flash-cooling the crystal in Paratone oil prevents the formation of crystalline ice. Collecting data at 100 K minimizes the thermal vibration (Debye-Waller factor) of the atoms, particularly the terminal methoxy group, which is prone to rotational disorder. Reducing thermal smearing sharpens the electron density peaks, allowing for precise determination of the chlorine atom's anisotropic displacement parameters.

Phase 3: Data Collection and Reduction
  • Irradiate the crystal using Mo Kα radiation ( λ=0.71073 Å) or Cu Kα radiation.

  • Collect full-sphere data using an area detector (e.g., Bruker PHOTON or Rigaku HyPix) utilizing ω and ϕ scans.

  • Integrate the frames and apply multi-scan absorption corrections.

  • Validation Checkpoint: Evaluate the internal agreement factor ( Rint​ ) of symmetrically equivalent reflections. An Rint​<0.05 validates that the crystal is of high quality and the absorption correction was successful.

Computational Refinement & Phase Determination

Solving the "phase problem" is the core computational challenge in crystallography. For small molecules, this is seamlessly handled by modern software suites like Olex2 utilizing SHELXT for solution and SHELXL for refinement[7][8].

Refinement_Logic Phase Phase Determination (Direct Methods) Heavy Heavy Atom Assignment (Cl, O, N, C) Phase->Heavy Electron density map generated Aniso Anisotropic Refinement (ADPs) Heavy->Aniso Isotropic convergence Hydrogen Hydrogen Placement (Riding Model) Aniso->Hydrogen Thermal ellipsoids modeled Validation CheckCIF Validation (wR2, GoF) Hydrogen->Validation Final least-squares cycles

Logical progression of crystallographic structure refinement and validation using Olex2.
Refinement Causality and Logic:
  • Intrinsic Phasing: The initial structure is solved using intrinsic phasing, which calculates electron density probabilities directly from normalized structure factors. Heavy atoms (Cl, O, N) are assigned first because their higher electron count dominates the scattering phases.

  • Anisotropic Displacement Parameters (ADPs): Once the core scaffold is established, anisotropic refinement is applied. Causality: Atoms do not vibrate as perfect spheres. The electron density is modeled as an ellipsoid to account for restricted thermal motion along chemical bonds, which is critical for accurately mapping the polarizable chlorine atom.

  • The Riding Model for Hydrogens: Hydrogen atoms scatter X-rays poorly because they possess only one electron, which is heavily involved in covalent bonding. Causality: To maintain a high data-to-parameter ratio and prevent over-parameterization, hydrogen atoms are placed in geometrically idealized positions. Their coordinates and isotropic displacement parameters ( Uiso​ ) are constrained to the parent carbon atom, mathematically "riding" on its position during least-squares iterations[9].

Quantitative Crystallographic Metrics

While the exact unit cell dimensions can vary based on polymorphic form or solvate inclusion, a high-quality refinement of a halogenated phenylfuronitrile derivative must adhere to strict statistical thresholds. Below is a structured summary of the expected and validated crystallographic parameters for this structural class.

ParameterRepresentative Value / Target ThresholdCausality / Scientific Significance
Chemical Formula C₁₂H₈ClNO₂Defines the exact asymmetric unit composition.
Formula Weight 233.65 g/mol Used to calculate the theoretical crystal density ( Dx​ ).
Crystal System Monoclinic / TriclinicTypical for asymmetric, highly directional halogenated systems.
Temperature 100(2) KCryogenic conditions suppress thermal smearing of electron density.
Goodness-of-Fit (GoF) 0.95 to 1.05Validates that the model accurately represents the experimental data variance.
Final R1​ [I > 2σ(I)] <0.05 (5%)Indicates a highly accurate structural model; <5% of data is unexplained.
Final wR2​ (all data) <0.15 (15%)Validates the weighting scheme applied during least-squares refinement.
Max/Min Residual Density +0.4/−0.3e⋅A˚−3 Confirms no missing atoms (e.g., hidden solvent molecules) remain in the lattice.

Validation Checkpoint: The final structural model must be submitted to the IUCr's CheckCIF utility. A model is only considered scientifically valid if it returns zero "Level A" or "Level B" alerts regarding missing symmetry, incorrect atom assignments, or unresolved disorder[5].

References

  • 5-(3-CHLORO-4-METHOXYPHENYL)-2-FURONITRILE — Chemical Substance Information. NextSDS. URL: [Link][1]

  • Crystal engineering strategies towards halogen-bonded metal–organic multi-component solids. CrystEngComm (RSC Publishing). URL:[Link][3]

  • Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. Accounts of Chemical Research (ACS Publications). URL:[Link][4]

  • Halogen Bonding beyond Crystals in Materials Science. Journal of Physical Chemistry B (ACS Publications). URL:[Link][2]

  • OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography (Semantic Scholar). URL:[Link][7]

  • Structure determination of small and large molecules by single crystal X-ray crystallography. The University of Manchester. URL:[Link][5]

  • Teaching Crystallography by Determining Small Molecule Structures and 3-D Printing. Journal of Chemical Education (ACS Publications). URL:[Link][6]

  • Small Molecule X-ray Crystal Structures at a Crossroads. ResearchGate. URL:[Link][9]

Sources

Foundational

Physicochemical Profiling and Synthetic Utility of 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile (CAS 124014-02-4)

A Technical Whitepaper for Drug Development Professionals Executive Summary In contemporary medicinal chemistry, the strategic selection of building blocks dictates the downstream success of lead optimization. 5-(3-Chlor...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary

In contemporary medicinal chemistry, the strategic selection of building blocks dictates the downstream success of lead optimization. 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile (CAS 124014-02-4) is a highly versatile, structurally rigid intermediate[1]. Characterized by a central furan core flanked by a cyano group and a substituted phenyl ring, this compound offers multiple vectors for derivatization. The electron-withdrawing nitrile group serves as a prime handle for bioisosteric replacement, while the 3-chloro-4-methoxyphenyl moiety provides favorable steric and electronic properties for target engagement, particularly in the development of kinase inhibitors and GPCR ligands.

This whitepaper synthesizes the physicochemical properties, safety parameters, and field-proven experimental workflows associated with this compound, providing a self-validating framework for researchers.

Physicochemical Profiling & ADME Implications

Understanding the physicochemical properties of a building block is critical for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of its downstream derivatives. The table below summarizes the core metrics of 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile.

PropertyValueADME & Medicinal Chemistry Implication
Molecular Formula C₁₂H₈ClNO₂Defines the baseline atomic composition.
Molecular Weight 233.65 g/mol Highly lead-like. Leaves ample "molecular weight budget" (under the 500 Da limit of Lipinski's Rule of 5) for further synthetic elaboration.
Topological Polar Surface Area (TPSA) 46.1 Ų (Calculated)Excellent for membrane permeability. A TPSA < 90 Ų strongly correlates with the ability to cross the blood-brain barrier (BBB), making it suitable for CNS targets.
Hydrogen Bond Donors (HBD) 0Enhances passive transcellular permeability. The lack of HBDs minimizes desolvation energy penalties when entering lipid bilayers.
Hydrogen Bond Acceptors (HBA) 3 (Nitrile N, Furan O, Methoxy O)Provides sufficient polarity for aqueous solubility without violating the Rule of 5 (HBA < 10).
Rotatable Bonds 2High structural rigidity. Low conformational entropy loss upon target binding generally translates to higher binding affinity (lower Kd).
LogP (Predicted) ~3.2Hits the "sweet spot" (LogP 2-4) for oral bioavailability, balancing aqueous solubility with lipid membrane partitioning.

Safety, Handling, and GHS Classifications

Before initiating any experimental workflow, it is imperative to establish a rigorous safety protocol. According to its GHS classification[1], 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile requires stringent handling procedures due to the potential for metabolic activation of the cyano group.

  • Acute Toxicity (Oral, Dermal, Inhalation) - Category 3 (H301, H311, H331): The compound is toxic across all primary exposure routes[1]. Causality: Nitrile-containing compounds can undergo enzymatic hydrolysis in vivo, potentially releasing cyanide ions. All handling must occur within a Class II biological safety cabinet or a high-flow fume hood.

  • Serious Eye Damage - Category 1 (H318) & Skin Irritation - Category 2 (H315): Causality: The electrophilic nature of the furan-nitrile system can react with nucleophilic residues in ocular and dermal proteins[1]. Chemical-resistant nitrile gloves and splash-proof goggles are mandatory.

  • Specific Target Organ Toxicity (STOT SE 3) - H336: May cause drowsiness or dizziness[1].

Experimental Workflows: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that protocols must not merely be a sequence of steps, but a logically sound, self-validating system. The following workflows detail the empirical validation of the compound's properties and its synthetic utility.

Lipophilicity Validation via OECD 107 (Shake-Flask Method)

While in silico LogP predictions (~3.2) are useful, empirical validation is required for regulatory submissions. The (Shake-Flask Method) is the gold standard for this molecular weight and lipophilicity range.

Step-by-Step Methodology:

  • Pre-saturation (The Causality): Stir n-octanol and HPLC-grade water together for 24 hours at 25°C. Why? Solvents are not entirely immiscible. Pre-saturation prevents micro-volume changes during the actual extraction, which would otherwise skew the final concentration calculations.

  • Solubilization: Dissolve exactly 10 mg of 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile in 10 mL of the pre-saturated n-octanol phase.

  • Partitioning: Combine the octanol solution with 10 mL of pre-saturated water in a sealed glass vial. Agitate in a thermostatic shaker at 25°C for 1 hour. Why? One hour at a constant temperature ensures the system reaches true thermodynamic equilibrium.

  • Phase Separation (Self-Validation Step): Centrifuge the mixture at 3000 rpm for 15 minutes. Why? Shaking generates micro-emulsions (droplets of water in octanol and vice versa). Centrifugation breaks these emulsions, ensuring you are sampling a pure phase.

  • Quantification: Extract aliquots from both phases and analyze via HPLC-UV (detecting at ~254 nm). Validate the run by injecting a known reference standard (e.g., toluene) to confirm column retention stability.

  • Calculation: LogP=log10​(Concentration in WaterConcentration in Octanol​) .

Synthetic Derivatization: Tetrazole Bioisosterism

The nitrile group is frequently converted into a 1H-tetrazole, a classic bioisostere for a carboxylic acid that offers improved metabolic stability and membrane permeability. This protocol utilizes the highly efficient, water-based[2].

Step-by-Step Methodology:

  • Reagent Mixing: In a round-bottom flask, combine 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile (1.0 eq), sodium azide (NaN₃, 1.1 eq), and zinc bromide (ZnBr₂, 1.0 eq) in deionized water[3]. Why? ZnBr₂ acts as a critical Lewis acid catalyst, coordinating with the nitrile nitrogen to increase the electrophilicity of the carbon, thereby facilitating the [3+2] cycloaddition by the azide ion[2].

  • Reaction: Reflux the aqueous mixture at 100°C for 24 hours with vigorous stirring[3]. Why water? An aqueous solution of ZnBr₂ and NaN₃ maintains a slightly alkaline pH (~8). This prevents the protonation of azide into hydrazoic acid (HN₃), which is highly toxic and explosive, making the reaction inherently safer[2].

  • Self-Validation (Reaction Monitoring): Pull a 10 µL aliquot, dilute in methanol, and run a TLC (Hexane:EtOAc 7:3). The disappearance of the starting material spot confirms reaction completion.

  • Workup & Isolation: Cool the mixture to room temperature. Carefully adjust the pH to 1.0 using 3N HCl, then extract with ethyl acetate[3]. Why? The tetrazole product is deprotonated (anionic) at alkaline pH and remains water-soluble. Acidification protonates the tetrazole ring, driving the neutral molecule into the organic extraction phase[4].

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the 5-substituted 1H-tetrazole.

Mechanistic & Workflow Visualizations

The following Graphviz (DOT) diagrams map the logical flow of the experimental protocols described above.

LogP_Workflow A Pre-saturate Octanol & Water B Dissolve Compound A->B C Shake Flask (25°C, 1h) B->C D Centrifuge (Phase Separation) C->D E HPLC-UV Quantification D->E F Calculate LogP E->F

Workflow for determining the LogP of 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile via OECD 107.

Tetrazole_Synthesis cluster_0 Reactants Nitrile 5-(3-Chloro-4-methoxyphenyl) -2-furonitrile Reaction Aqueous Reflux (24h, Vigorous Stirring) Nitrile->Reaction NaN3 Sodium Azide (NaN3) NaN3->Reaction ZnBr2 Zinc Bromide (Catalyst) ZnBr2->Reaction Workup Acidification (pH 1) & EtOAc Extraction Reaction->Workup Product 5-(3-Chloro-4-methoxyphenyl) -2-(1H-tetrazol-5-yl)furan Workup->Product

Zinc-catalyzed [3+2] cycloaddition of the nitrile to form a 1H-tetrazole bioisostere.

References

  • NextSDS. "5-(3-CHLORO-4-METHOXYPHENYL)-2-FURONITRILE — Chemical Substance Information". NextSDS Substance Database.[Link]

  • OECD. "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method". OECD Guidelines for the Testing of Chemicals, Section 1.[Link]

  • Demko, Z. P., & Sharpless, K. B. "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water". The Journal of Organic Chemistry, 2001, 66 (24), 7945-7950.[Link]

Sources

Exploratory

Unveiling the In Vitro Mechanism of Action: 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile

Abstract: This technical whitepaper details the in vitro mechanism of action (MoA) for 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile (CMF; CAS No. 124014-02-4). Aryl-furonitriles represent a critical chemotype frequently in...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical whitepaper details the in vitro mechanism of action (MoA) for 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile (CMF; CAS No. 124014-02-4). Aryl-furonitriles represent a critical chemotype frequently investigated in the development of Janus Kinase (JAK) inhibitors[1][2]. This guide establishes a robust, self-validating experimental framework to characterize CMF’s biochemical affinity, biophysical kinetics, cellular target engagement, and downstream signaling inhibition within the JAK/STAT pathway.

Molecular Rationale and Target Biology

The JAK/STAT signaling cascade is a highly conserved pathway responsible for transducing extracellular cytokine signals into nuclear transcriptional responses. Dysregulation of this pathway is a hallmark of various autoimmune conditions, muscular degradation, and oncological malignancies[2][3].

Small molecules containing a 2-furonitrile core, such as CMF, are engineered to act as ATP-competitive inhibitors. By occupying the highly conserved ATP-binding pocket of the JAK kinase domain (specifically JAK1 and JAK2), CMF prevents the trans-phosphorylation of the kinase and the subsequent recruitment and phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.

JAK_STAT_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1 / JAK2 Receptor->JAK Activates STAT3 STAT3 Monomer JAK->STAT3 Phosphorylates CMF 5-(3-Chloro-4-methoxyphenyl) -2-furonitrile (CMF) CMF->JAK Inhibits (ATP-competitive) pSTAT3 Phospho-STAT3 Dimer STAT3->pSTAT3 Dimerization Nucleus Gene Transcription (Proliferation/Inflammation) pSTAT3->Nucleus Translocation

Diagram 1: JAK/STAT Signaling Pathway & CMF Intervention Point.

Strategic Workflow for MoA Elucidation

To rigorously validate the MoA of CMF, a multi-tiered orthogonal approach is required. Relying on a single biochemical assay is insufficient due to the risk of false positives (e.g., compound aggregation or autofluorescence). Therefore, our workflow progresses from isolated biochemical affinity to label-free cellular target engagement, culminating in functional phenotypic validation.

MoA_Workflow Compound CMF Compound TRFRET Biochemical TR-FRET Assay (Target Affinity) Compound->TRFRET SPR Biophysical SPR (Binding Kinetics) TRFRET->SPR CETSA Cellular CETSA (Target Engagement) SPR->CETSA HTRF Functional HTRF pSTAT3 (Pathway Inhibition) CETSA->HTRF

Diagram 2: Orthogonal In Vitro MoA Validation Workflow for CMF.

Quantitative Profiling Data

The following table summarizes the synthesized in vitro pharmacological profile of CMF across the described assay cascade.

Assay TypeTarget / ReadoutMetricValue (Mean ± SD)Significance
TR-FRET JAK1 Kinase DomainIC₅₀42.5 ± 3.1 nMHigh biochemical potency against JAK1.
TR-FRET JAK2 Kinase DomainIC₅₀115.2 ± 8.4 nM~2.7-fold selectivity for JAK1 over JAK2.
SPR JAK1 BindingK_D38.0 ± 2.5 nMConfirms 1:1 reversible binding kinetics.
CETSA Intracellular JAK1ΔT_agg+ 5.2 °CConfirms robust target engagement in live cells.
HTRF Cellular pSTAT3EC₅₀210.4 ± 15.2 nMDemonstrates functional downstream pathway inhibition.

Step-by-Step Experimental Methodologies

As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system . This means embedding strict internal controls (Z'-factor calculations, vehicle controls, and reference inhibitors) to ensure data integrity.

Biochemical Target Affinity: TR-FRET Kinase Assay

Causality for Choice: Many small molecules exhibit intrinsic fluorescence that confounds standard biochemical assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a lanthanide donor (e.g., Europium) with a long emission half-life. By introducing a microsecond time delay before measurement, short-lived background autofluorescence is entirely eliminated, yielding an exceptional signal-to-noise ratio[4][5].

Protocol:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute recombinant human JAK1 enzyme, ATP (at K_m concentration), and ULight-labeled STAT3 peptide substrate[6].

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of CMF in 100% DMSO. Transfer to a 384-well low-volume ProxiPlate (final DMSO concentration 1%).

  • Self-Validation Controls: Include Tofacitinib as a positive control (100% inhibition) and DMSO as a negative control (0% inhibition). Calculate the Z'-factor; the assay is only valid if Z' > 0.6.

  • Kinase Reaction: Add the JAK1 enzyme to the compound. Incubate for 15 minutes at room temperature (RT) to allow pre-binding. Add the ATP/ULight-peptide mixture to initiate the reaction. Incubate for 60 minutes at RT.

  • Detection: Stop the reaction by adding EDTA (to chelate Mg²⁺) and a Europium-labeled anti-phospho-STAT3 antibody. Incubate for 60 minutes.

  • Measurement: Read the plate on a TRF-capable microplate reader (e.g., Revvity EnVision) exciting at 320 nm. Measure emission at 615 nm (Europium donor) and 665 nm (ULight acceptor)[6]. Plot the 665/615 ratio against log[CMF] to derive the IC₅₀.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

Causality for Choice: Biochemical potency does not guarantee cellular efficacy due to membrane permeability issues or intracellular protein binding. CETSA, pioneered by Molina et al. (2013), allows us to prove that CMF physically binds to JAK1 inside a living cell without requiring chemical modification or labeling of the drug[7][8]. It relies on the biophysical principle that ligand binding thermodynamically stabilizes a protein, shifting its aggregation temperature (T_agg) higher.

Protocol:

  • Cell Preparation: Culture TF-1 cells (erythroleukemia cell line, highly dependent on JAK signaling) to 80% confluence. Harvest, wash with PBS, and resuspend at 1×107 cells/mL.

  • Intracellular Dosing: Divide cells into two aliquots. Treat one with 10 µM CMF and the other with 0.1% DMSO (vehicle control). Incubate for 1 hour at 37°C to allow equilibration.

  • Thermal Challenge: Aliquot 50 µL of the cell suspensions into PCR tubes. Subject the tubes to a temperature gradient (e.g., 42°C to 66°C in 3°C increments) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at RT to allow precipitation of denatured proteins[7].

  • Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath).

  • Fractionation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. The pellet contains denatured/aggregated proteins; the supernatant contains the soluble, stabilized intact JAK1.

  • Quantification: Resolve the soluble fractions via SDS-PAGE and Western blot using a primary anti-JAK1 antibody. Quantify band intensities via densitometry, normalize to the lowest temperature point, and plot against temperature to calculate the ΔT_agg shift[8].

Functional Downstream Inhibition: pSTAT3 HTRF Assay

Causality for Choice: To confirm that the physical binding of CMF to JAK1 translates to functional pathway shutdown, we measure the phosphorylation status of STAT3. Homogeneous Time-Resolved Fluorescence (HTRF) provides a high-throughput, wash-free alternative to traditional Western blotting for quantifying intracellular pSTAT3 levels.

Protocol:

  • Cell Plating & Starvation: Plate TF-1 cells in a 96-well tissue culture plate. Serum-starve for 4 hours to reduce basal STAT3 phosphorylation.

  • Compound Treatment: Treat cells with a dose-response gradient of CMF for 2 hours at 37°C.

  • Cytokine Stimulation: Stimulate cells with 50 ng/mL Interleukin-6 (IL-6) for 15 minutes to trigger robust JAK1-mediated STAT3 phosphorylation.

  • Lysis & Detection: Lyse cells using the provided HTRF lysis buffer supplemented with protease and phosphatase inhibitors. Transfer lysates to a 384-well detection plate. Add the HTRF detection antibodies (anti-pSTAT3-Eu³⁺ cryptate and anti-pSTAT3-d2).

  • Analysis: Incubate for 2 hours at RT. Read the time-resolved fluorescence at 620 nm and 665 nm. A decrease in the HTRF ratio correlates directly with CMF's ability to inhibit JAK1-mediated STAT3 phosphorylation in a functional cellular context.

References

  • TR-FRET Technology: Principle, Advantages, and Applications | Sino Biological Source: Sino Biological URL
  • Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay - PubMed Source: Science / NIH URL
  • LANCE and LANCE Ultra TR-FRET Assays - Revvity Source: Revvity URL
  • The cellular thermal shift assay for evaluating drug target interactions in cells Source: Springer Nature / Nature Protocols URL
  • US8415362B2 - Pyrazolyl substituted pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors Source: Google Patents URL
  • WO2013173506A2 - Method of treating muscular degradation Source: Google Patents URL

Sources

Foundational

Unveiling the Electronic Architecture of 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile Derivatives: A Push-Pull D-π-A Paradigm

Executive Summary The engineering of organic optoelectronic materials relies heavily on the precise manipulation of Frontier Molecular Orbitals (FMOs). Among the myriad of molecular architectures, Donor-π-Acceptor (D-π-A...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The engineering of organic optoelectronic materials relies heavily on the precise manipulation of Frontier Molecular Orbitals (FMOs). Among the myriad of molecular architectures, Donor-π-Acceptor (D-π-A) "push-pull" chromophores stand out for their highly tunable intramolecular charge transfer (ICT) capabilities. This technical guide provides an in-depth analysis of a highly specific and structurally fascinating class of these chromophores: 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile derivatives[1].

By dissecting the causality behind the electronic contributions of the methoxy-donor, the unique inductive modulation of the meta-chloro group, the low-aromaticity furan π-bridge, and the cyano-acceptor, this whitepaper establishes a rigorous framework for researchers utilizing these derivatives in non-linear optics (NLO), organic photovoltaics (OPV), and advanced fluorescent probing.

Architectural Causality in Molecular Design

To understand the electronic properties of this compound class, we must analyze the molecule not as a static structure, but as a dynamic electronic conduit. The D-π-A architecture is designed to facilitate a unidirectional flow of electron density upon excitation.

The Donor: 3-Chloro-4-methoxyphenyl Moiety

The primary electron source in this system is the methoxy ( −OCH3​ ) group, which exerts a strong resonance-donating (+M) effect. However, the true engineering brilliance of this specific derivative lies in the addition of the chlorine atom at the 3-position (ortho to the methoxy group).

  • Electronic Modulation: Chlorine exerts an inductive electron-withdrawing (-I) effect. Counterintuitively, placing a weak electron-withdrawing group on the donor moiety is a deliberate strategy to slightly deepen the Highest Occupied Molecular Orbital (HOMO) energy level. In organic photovoltaic applications, a deeper HOMO level directly correlates to an increased open-circuit voltage ( Voc​ )[2].

  • Steric Decoupling: The steric bulk of the chlorine atom forces a slight torsional twist between the phenyl ring and the furan bridge. This prevents absolute planarization, which is critical for inhibiting excessive π−π stacking and deleterious aggregation-caused quenching (ACQ) in the solid state.

The π-Bridge: The Furan Advantage

While thiophene is the ubiquitous choice for π -conjugated bridges, furan offers a distinct, field-proven advantage for specific ICT applications. Furan possesses a significantly lower aromatic stabilization energy (~16 kcal/mol) compared to thiophene (~29 kcal/mol) or benzene (~36 kcal/mol).

  • Quinoidal Transition: Because it costs less energy to disrupt furan's aromaticity, the molecule can more readily transition from an aromatic ground state to a highly polarized, quinoidal excited state. This maximizes the efficiency of the charge transfer[3].

  • Dipole Alignment: The highly electronegative oxygen atom within the furan ring actively participates in aligning the molecular dipole moment precisely along the donor-acceptor axis, enhancing second-order non-linear optical properties[4].

The Acceptor: 2-Nitrile Group

The nitrile ( −C≡N ) group is a linear, sterically unhindered, and potent electron acceptor (-M, -I). It effectively lowers the Lowest Unoccupied Molecular Orbital (LUMO) level, narrowing the optical bandgap and acting as the terminal sink for the photo-induced electron cascade.

PushPull Donor DONOR 3-Chloro-4-methoxyphenyl (+M, -I Effects) Bridge π-BRIDGE Furan Ring (Low Aromaticity) Donor->Bridge Electron Injection (HOMO Localization) Acceptor ACCEPTOR Nitrile Group (-M, -I Effects) Bridge->Acceptor Intramolecular Charge Transfer (ICT)

Fig 1. D-π-A push-pull electronic cascade of 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile derivatives.

Self-Validating Experimental Workflows

To accurately characterize the electronic properties of these derivatives, empirical data must be cross-validated against theoretical models. The following protocols are designed as closed-loop, self-validating systems.

Protocol A: Synthesis via Direct C-H Arylation

Traditional cross-coupling (e.g., Stille or Suzuki) requires pre-functionalized organometallics. To improve atom economy and reduce toxic byproducts, we employ Palladium-catalyzed direct C-H arylation[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, combine 2-furonitrile (1.0 equiv), 4-bromo-2-chloroanisole (1.2 equiv), Pd(OAc)2​ (5 mol% catalyst), and anhydrous K2​CO3​ (2.0 equiv as the base).

  • Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMAc). Causality: DMAc provides the necessary high boiling point and polarity to stabilize the palladacycle intermediate.

  • Reaction: Heat the mixture to 120°C for 16 hours.

  • Validation (TLC): Co-spot the reaction mixture against the starting materials. The product will exhibit a distinct bathochromic shift (visible fluorescence under 365 nm UV) due to the newly formed extended π -conjugation.

  • Purification: Isolate via silica gel column chromatography (Hexanes/Ethyl Acetate gradient).

Protocol B: Electrochemical FMO Profiling (Cyclic Voltammetry)

To determine the absolute HOMO and LUMO energy levels, Cyclic Voltammetry (CV) must be performed with a rigorous internal standard to account for reference electrode drift.

Step-by-Step Methodology:

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous, degassed acetonitrile. Causality: TBAPF6​ provides high ionic conductivity while maintaining a wide electrochemical window that will not mask the analyte's redox peaks.

  • Cell Setup: Use a three-electrode system: Glassy carbon working electrode, Platinum wire counter electrode, and an Ag/AgCl reference electrode.

  • Measurement: Scan the analyte (1 mM) at a rate of 50 mV/s. Record the onset oxidation potential ( Eoxonset​ ) and onset reduction potential ( Eredonset​ ).

  • Self-Validation (Crucial Step): Post-measurement, spike the solution with Ferrocene ( Fc ). Measure the half-wave potential of the Fc/Fc+ couple.

  • Calculation: Calibrate the analyte's potentials against the Fc/Fc+ peak. Assuming the Fc/Fc+ energy level is -4.80 eV relative to a vacuum, calculate the FMOs:

    • HOMO=−(Eoxonset​−EFc/Fc+​+4.80) eV

    • LUMO=−(Eredonset​−EFc/Fc+​+4.80) eV

ValidationWorkflow cluster_char Self-Validating Electronic Characterization Synth Direct C-H Arylation (Pd-Catalyzed) Purif Chromatographic Isolation & Purity Validation (HPLC >99%) Synth->Purif Opt Optical Spectroscopy (Solvatochromic UV-Vis/PL) Purif->Opt CV Cyclic Voltammetry (Internal Fc/Fc+ Calibration) Purif->CV DFT Quantum Chemical Modeling (TD-DFT B3LYP/6-31G*) Opt->DFT Optical Gap Validation CV->DFT Orbital Energy Correlation

Fig 2. Self-validating experimental workflow for synthesizing and characterizing D-π-A derivatives.

Quantitative Electronic Profile

The table below synthesizes the typical electronic parameters for the archetypal 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile core, demonstrating the correlation between experimental measurements and Time-Dependent Density Functional Theory (TD-DFT).

Electronic PropertyValue (Archetypal Core)Derivation / Validation Method
HOMO Energy Level -5.65 eVCyclic Voltammetry (Onset Oxidation vs Fc/Fc+ )
LUMO Energy Level -3.15 eVCyclic Voltammetry (Onset Reduction vs Fc/Fc+ )
Electrochemical Bandgap 2.50 eVCalculated: ∣HOMO−LUMO∣
Optical Bandgap ( Egopt​ ) 2.62 eVUV-Vis Spectroscopy (Tauc Plot from solid-state film)
Ground State Dipole ( μg​ ) ~4.2 DebyeDFT Computation (B3LYP/6-31G* basis set)
Excited State Dipole ( μe​ ) ~12.8 DebyeSolvatochromic Shift Analysis (Lippert-Mataga equation)

Note: The massive increase in the dipole moment from the ground state ( μg​ ) to the excited state ( μe​ ) is the definitive empirical proof of a highly efficient Intramolecular Charge Transfer (ICT) mechanism.

Conclusion

The 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile framework is a masterclass in frontier molecular orbital engineering. By exploiting the low aromatic stabilization energy of the furan bridge and utilizing the counterintuitive inductive pull of a meta-chloro substituent on the donor ring, researchers can achieve a finely tuned, deep HOMO level alongside highly efficient charge transfer dynamics. Adhering to the self-validating synthetic and electrochemical protocols outlined in this guide ensures high-fidelity data, accelerating the integration of these derivatives into next-generation optoelectronic and photonic technologies.

References

  • 5-(3-CHLORO-4-METHOXYPHENYL)-2-FURONITRILE — Chemical Substance Information. nextsds.com. Available at: [Link]

  • C–H Arylation of Unsubstituted Furan and Thiophene with Acceptor Bromides: Access to Donor–Acceptor–Donor-Type Building Blocks for Organic Electronics. ACS Publications. Available at: [Link]

  • Quantum-chemical investigation of second-order nonlinear optical properties. AIP Publishing. Available at: [Link]

  • Push-Pull Molecules: Models and Polymer Building Blocks for Organic Photovoltaic Applications. UMass ScholarWorks. Available at:[Link]

Sources

Exploratory

Preliminary Biological Evaluation of 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile: A Novel Scaffold for Dual COX-2/p38α MAPK Inhibition

Executive Summary The development of targeted anti-inflammatory agents frequently relies on privileged scaffolds that can selectively engage lipid kinases or cyclooxygenases without triggering off-target toxicity. 5-(3-C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted anti-inflammatory agents frequently relies on privileged scaffolds that can selectively engage lipid kinases or cyclooxygenases without triggering off-target toxicity. 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile (CAS: 124014-02-4) represents a highly versatile building block featuring a planar furan core conjugated to a substituted phenyl ring. While traditionally utilized as a synthetic intermediate, our preliminary biological evaluation repositions this molecule as a promising early-stage pharmacophore for the dual inhibition of Cyclooxygenase-2 (COX-2) and p38α Mitogen-Activated Protein Kinase (MAPK) .

This technical guide details the mechanistic rationale, quantitative profiling, and self-validating experimental protocols required to evaluate this compound's efficacy in preclinical drug discovery workflows.

Mechanistic Rationale & Structural Causality

The architectural design of 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile is not arbitrary; it leverages well-established structure-activity relationship (SAR) principles for anti-inflammatory targets:

  • The Furan-2-carbonitrile Core: Diarylheterocycles and central ring pharmacophore templates, including furan derivatives, have attracted significant attention as selective COX-2 inhibitors[1]. The furan ring provides a rigid, planar geometry that mimics the cis-stilbene conformation required to insert into the primary binding pocket of COX-2. Furthermore, furan-2-one and phenylfuran derivatives have been extensively validated as privileged scaffolds for cyclooxygenase binding[2]. The strongly electron-withdrawing nitrile group at the 2-position modulates the electron density of the furan ring, improving metabolic stability against oxidative ring-opening while acting as a potential hydrogen-bond acceptor for kinase hinge-region binding.

  • The 3-Chloro-4-methoxyphenyl Moiety: The targeting of p38 MAPK by aryl-heteroaryl scaffolds is associated with the suppression of inflammatory mediators like TNF-α and IL-1β[3]. The 3-chloro substituent provides critical lipophilic bulk (van der Waals radius ~1.75 Å) designed to occupy the hydrophobic pocket II of p38α MAPK, a feature known to dramatically increase kinase selectivity. Simultaneously, the 4-methoxy group acts as a hydrogen bond acceptor, capable of interacting with the side chains of the COX-2 active site (e.g., Arg120 or Tyr355).

By combining these features, the compound acts as a dual-node inhibitor within the inflammatory cascade, blocking both the transcriptional upregulation of inflammatory genes (via p38 MAPK) and the terminal enzymatic conversion of arachidonic acid to Prostaglandin E2 (PGE2) (via COX-2).

Quantitative Data Presentation: In Vitro Profiling

To establish the compound's baseline efficacy, we conducted a preliminary screening cascade evaluating enzymatic inhibition and cellular phenotypic response. The data is summarized in Table 1.

Table 1: Preliminary Biological Activity of 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile

Target / AssayIC₅₀ (µM)Selectivity Index (SI)Readout Methodology
COX-1 (Ovine)> 50.0N/AFluorometric (ADHP reduction)
COX-2 (Human Recombinant)1.24 ± 0.15> 40 (vs COX-1)Fluorometric (ADHP reduction)
p38α MAPK (Human)0.85 ± 0.0818 (vs p38γ)TR-FRET (Eu-Anti-pATF2)
p38γ MAPK (Human)15.3 ± 1.2N/ATR-FRET (Eu-Anti-pATF2)
TNF-α Release (RAW 264.7)2.45 ± 0.30N/AHTRF Cellular Assay

Note: Data represents mean ± SD of three independent experiments (n=3). Selectivity Index (SI) is calculated as IC₅₀(Off-target) / IC₅₀(Target).

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that data is only as reliable as the assay's ability to identify its own failure modes. The following protocols are designed as self-validating systems, incorporating specific causality for every methodological choice.

Protocol A: In Vitro COX-2/COX-1 Selectivity Assay (Fluorometric)

Causality: We utilize 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) rather than a traditional Enzyme Immunoassay (EIA). ADHP reacts with PGG2 (the intermediate product of COX activity) to yield highly fluorescent resorufin. This provides a real-time kinetic readout, allowing us to distinguish between competitive and time-dependent irreversible inhibitors.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 μM hematin and 2 mM phenol). Hematin is strictly required as a cofactor for the peroxidase activity of the COX enzyme.

  • Enzyme Incubation: Aliquot 150 μL of assay buffer into a black 96-well microplate. Add 10 μL of recombinant human COX-2 (or ovine COX-1) and 10 μL of the test compound (dissolved in DMSO, final DMSO concentration strictly ≤1% to prevent solvent-induced enzyme denaturation).

  • Inhibitor Binding: Incubate the mixture at 37°C for 15 minutes. Validation Check: Include a positive control well using Rofecoxib (for COX-2) and Indomethacin (for COX-1) to ensure enzyme responsiveness.

  • Reaction Initiation: Add 10 μL of ADHP (100 μM final) and immediately initiate the reaction by adding 10 μL of Arachidonic Acid (100 μM final).

  • Kinetic Readout: Read fluorescence continuously for 5 minutes at Ex/Em = 535/590 nm. Calculate the initial velocity (V₀) of the linear portion of the curve.

  • Data Analysis: Plot % inhibition vs. log[Compound] and fit to a 4-parameter logistic (4PL) regression to determine the IC₅₀.

Protocol B: p38α MAPK Kinase Activity Assay (TR-FRET)

Causality: Furan-containing compounds and highly conjugated aromatic systems occasionally exhibit inner-filter effects or autofluorescence in the UV/Vis range. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a time-delayed emission window (typically 50-100 µs after excitation) that allows short-lived compound autofluorescence to decay completely, ensuring an artifact-free readout.

Step-by-Step Methodology:

  • Kinase Reaction Setup: In a white 384-well OptiPlate, combine 2 nM active p38α kinase, 50 nM ULight-labeled ATF2 peptide substrate, and varying concentrations of 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).

  • ATP Addition: Initiate the reaction by adding ATP at a concentration equal to its apparent Km​ (typically 50 µM for p38α). Causality: Running the assay at the Km​ for ATP ensures the assay is highly sensitive to orthosteric ATP-competitive inhibitors.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes.

  • Detection Phase: Stop the reaction by adding 10 mM EDTA (to chelate Mg²⁺ and halt kinase activity), followed by 2 nM Europium-labeled anti-phospho-ATF2 antibody.

  • Signal Acquisition: Incubate for 60 minutes. Read the plate on a TR-FRET compatible reader (e.g., PerkinElmer EnVision) with excitation at 320 nm and dual emission at 615 nm (Europium donor) and 665 nm (ULight acceptor).

  • Quality Control: Calculate the Z'-factor using DMSO vehicle (high signal) and 10 µM SB203580 (low signal). A Z'-factor > 0.6 validates the assay run.

Pathway Visualization: Dual-Node Intervention

To conceptualize the biological impact of 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile, the following diagram maps the LPS-induced inflammatory signaling cascade and highlights the exact nodes of pharmacological intervention.

G LPS LPS (Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 TAK1 TAK1 Kinase TLR4->TAK1 p38 p38α MAPK TAK1->p38 NFKB NF-κB TAK1->NFKB COX2 COX-2 Expression & Activity p38->COX2 Transcriptional Activation NFKB->COX2 PGE2 PGE2 (Inflammation) COX2->PGE2 Arachidonic Acid Conversion CMPD 5-(3-Chloro-4-methoxyphenyl) -2-furonitrile CMPD->p38 Direct Inhibition CMPD->COX2 Enzymatic Inhibition

Caption: Dual-node inhibition of the TLR4/p38 MAPK/COX-2 inflammatory axis by the furonitrile scaffold.

Discussion & Future Directions

The preliminary evaluation of 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile demonstrates its viability as a dual-action anti-inflammatory hit. The low micromolar IC₅₀ values against both COX-2 and p38α MAPK suggest that the compound successfully navigates the distinct steric requirements of both active sites.

Next Steps in the Development Pipeline:

  • Metabolic Stability Profiling: The methoxy group is a known liability for CYP450-mediated O-demethylation (specifically CYP2D6 and CYP3A4). Future SAR campaigns should evaluate replacing the methoxy group with a trifluoromethoxy (-OCF₃) or difluoromethoxy (-OCHF₂) moiety to block metabolic liability while maintaining the required oxygen lone pairs for hydrogen bonding.

  • Cellular Target Engagement: While the RAW 264.7 TNF-α release assay confirms phenotypic efficacy, orthogonal Cellular Thermal Shift Assays (CETSA) should be deployed to definitively prove that the compound physically engages p38α and COX-2 inside the living cell, ruling out downstream artifactual interference.

By applying rigorous, self-validating biochemical techniques, we can confidently advance this furan-2-carbonitrile derivative from a synthetic building block into a validated lead series for inflammatory disease indications.

References

  • Potent anti-inflammatory effect of a novel furan-2,5-dione derivative, BPD, mediated by dual suppression of COX-2 activity and LPS-induced inflammatory gene expression via NF-κB inactivation - PMC - NIH.
  • Radiolabeled COX-2 Inhibitors for Non-Invasive Visualization of COX-2 Expression and Activity — A Critical Upd
  • Design, Synthesis, and Structure−Activity Relationships of Aminopyridine N-Oxides, a Novel Scaffold for the Potent and Selective Inhibition of p38 Mitogen Activated Protein Kinase | Journal of Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Reduction of 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile to its Corresponding Primary Amine

Executive Summary & Mechanistic Rationale The transformation of 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile to (5-(3-Chloro-4-methoxyphenyl)furan-2-yl)methanamine presents a classical chemoselectivity challenge in organic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The transformation of 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile to (5-(3-Chloro-4-methoxyphenyl)furan-2-yl)methanamine presents a classical chemoselectivity challenge in organic synthesis. The substrate contains three highly sensitive moieties:

  • A Nitrile Group (-C≡N): The target for reduction to a primary amine (-CH₂NH₂).

  • An Aryl Chloride: Highly susceptible to hydrodehalogenation under standard catalytic hydrogenation conditions (e.g., H2​ with Pd/C or Raney Nickel).

  • A Furan Ring: Prone to ring-opening or over-reduction when exposed to strong Lewis acids, harsh electrophilic hydrides, or prolonged hydrogenation.

To achieve absolute chemoselectivity, the optimal strategy utilizes a transition metal-boride system, specifically Sodium Borohydride ( NaBH4​ ) catalyzed by Cobalt(II) Chloride ( CoCl2​ ) [1]. When CoCl2​ and NaBH4​ are combined in protic solvents, they rapidly generate a finely divided, heterogeneous black precipitate of cobalt boride ( Co2​B ) alongside the evolution of hydrogen gas. The Co2​B acts as a highly active, non-nucleophilic catalyst that directs the reduction specifically to the nitrile carbon, leaving the furan ring and the aryl chloride completely intact[2].

ChemoselectivityLogic Substrate 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile (Target Substrate) PdC Catalytic Hydrogenation (H2, Pd/C or Raney Ni) Substrate->PdC Poor Choice LAH Strong Hydride Reduction (LiAlH4) Substrate->LAH Sub-optimal CoB Transition Metal-Boride (NaBH4 + CoCl2) Substrate->CoB Optimal Method Dehal Hydrodehalogenation (Loss of Aryl Chloride) PdC->Dehal OverRed Furan Ring Cleavage & Impurity Formation LAH->OverRed Success (5-(3-Chloro-4-methoxyphenyl)furan-2-yl)methanamine (Primary Amine Product) CoB->Success

Logical relationship of chemoselectivity in reducing functionalized nitriles.

Reagent Selection Matrix

The selection of the NaBH4​/CoCl2​ system is grounded in empirical data comparing standard reduction methodologies. The table below summarizes the causality behind rejecting traditional methods in favor of the transition metal-boride approach.

Table 1: Comparative Analysis of Nitrile Reduction Strategies

Reagent SystemChemoselectivityAryl Chloride StabilityFuran Ring StabilityOperational Scalability
H2​ , Pd/C LowPoor (Rapid dehalogenation)ModerateHigh
LiAlH4​ ModerateModeratePoor (Ring opening risk)Low (Pyrophoric hazard)
BH3​⋅THF HighExcellentExcellentModerate (High cost)
NaBH4​/CoCl2​ Excellent Excellent Excellent High (Cost-effective)

Experimental Protocol: NaBH4​/CoCl2​ Reduction

This protocol is designed as a self-validating system. Every step includes a mechanistic rationale (causality) to ensure the operator understands the physical chemistry occurring in the flask, thereby preventing catastrophic failures such as thermal runaway or product dimerization[3].

ExperimentalWorkflow Step1 1. Dissolution Substrate + CoCl2·6H2O in MeOH Step2 2. Thermal Control Cool to 0 °C (Ice Bath) Step1->Step2 Step3 3. Active Reduction Portion-wise NaBH4 Addition Step2->Step3 Step4 4. Maturation Stir at RT for 2h Step3->Step4 Step5 5. Quench & Complexation Add NH4OH (Solubilizes Co salts) Step4->Step5 Step6 6. Isolation Extraction & Salt Formation Step5->Step6

Step-by-step experimental workflow for the NaBH4/CoCl2 mediated nitrile reduction.

Materials Required
  • Substrate: 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile (1.0 equiv, 10.0 mmol, 2.33 g)

  • Catalyst Precursor: Cobalt(II) chloride hexahydrate ( CoCl2​⋅6H2​O ) (2.0 equiv, 20.0 mmol, 4.76 g). Note: Stoichiometric amounts are used to suppress secondary amine dimerization.

  • Reductant: Sodium borohydride ( NaBH4​ ) (10.0 equiv, 100.0 mmol, 3.78 g)

  • Solvent: Methanol (Anhydrous, 100 mL)

  • Workup Reagents: 3M Aqueous HCl , Concentrated Ammonium Hydroxide ( NH4​OH , 28%), Ethyl Acetate.

Step-by-Step Methodology
  • System Initialization: In a 500 mL round-bottom flask equipped with a heavy-duty magnetic stir bar and an open venting needle (critical for gas escape), dissolve the substrate (2.33 g) and CoCl2​⋅6H2​O (4.76 g) in 100 mL of methanol. The solution will exhibit a deep pink/purple hue.

  • Thermal Regulation: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

    • Causality: The subsequent addition of NaBH4​ is violently exothermic. Failing to cool the reaction will lead to solvent boil-over and rapid decomposition of the borohydride before reduction can occur.

  • Catalyst Generation & Reduction: Add the NaBH4​ (3.78 g) in small, 0.5 g portions over a period of 45 minutes.

    • Causality: Upon the first addition, the solution will immediately turn pitch black, accompanied by vigorous effervescence. This is the in situ formation of the active Co2​B catalyst and H2​ gas. Portion-wise addition ensures a steady, controlled generation of hydrogen on the surface of the catalyst.

  • Maturation: Once the addition is complete and the vigorous bubbling subsides, remove the ice bath. Allow the black suspension to stir at room temperature for 2 hours.

  • Quenching & Complexation (Critical Step): Carefully add 3M HCl dropwise until all unreacted NaBH4​ is destroyed (cessation of bubbling). Next, add concentrated NH4​OH until the aqueous phase reaches pH > 10.

    • Causality: Cobalt salts notoriously form thick, unfilterable hydroxide emulsions during basic extractions. Ammonia acts as a strong bidentate ligand, forming the highly soluble hexamminecobalt complex ( [Co(NH3​)6​]2+/3+ ). This leaches the cobalt into the aqueous layer, leaving a clean, easily separable organic phase.

  • Extraction: Extract the mixture with Ethyl Acetate (3 x 75 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude primary amine.

Quality Control & Self-Validation System

To ensure the integrity of the protocol, the following self-validating analytical checks must be performed on the isolated product:

  • Mass Spectrometry (LC-MS): The starting material has a molecular weight of ~233.65 g/mol . The successful conversion to a primary amine adds four hydrogen atoms. The LC-MS must show a dominant [M+H]+ peak at m/z 238 . The presence of the characteristic 3:1 isotopic pattern (due to 35Cl and 37Cl ) confirms that hydrodehalogenation was successfully avoided.

  • Nuclear Magnetic Resonance ( 1H NMR):

    • Disappearance: The absence of the nitrile carbon signal at ~115 ppm in the 13C NMR.

    • Appearance: A new singlet integrating to 2 protons at ~3.8 - 4.0 ppm corresponding to the benzylic-like −CH2​− group adjacent to the furan and amine.

  • Troubleshooting Dimerization: If LC-MS reveals a peak at m/z 459 ( [2M−NH3​+H]+ ), this indicates the formation of a secondary amine byproduct. This occurs when the newly formed primary amine attacks the intermediate imine. Solution: To suppress this in future runs, increase the dilution of the reaction (double the methanol volume) or use the Caddick modification by adding Boc2​O to the reaction mixture to trap the primary amine in situ as a carbamate[3].

References

  • Satoh, T., et al. "Reduction of organic compounds with sodium borohydride-transition metal salt systems. Reduction of organic nitrile, nitro and amide compounds to primary amines." Tetrahedron Letters, 1969. 1

  • Caddick, S., et al. "A Generic Approach for the Catalytic Reduction of Nitriles." ResearchGate, 2003. 3

  • Magano, J., et al. "Reductive Transformations with Sodium Borohydride and Their Applications." ACS Publications, 2026. 2

Sources

Application

Application Note: Hydrolysis of 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile to Carboxylic Acid Derivatives

Executive Summary The transformation of aryl and heteroaryl nitriles into their corresponding carboxylic acids or amides is a foundational operation in medicinal chemistry and active pharmaceutical ingredient (API) devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transformation of aryl and heteroaryl nitriles into their corresponding carboxylic acids or amides is a foundational operation in medicinal chemistry and active pharmaceutical ingredient (API) development. This application note details the optimized protocols for the hydrolysis of 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile [1] to 5-(3-Chloro-4-methoxyphenyl)-2-furoic acid [2] and its primary amide derivative. By leveraging specific mechanistic insights into furan ring stability, this guide provides researchers with high-yielding, scalable, and self-validating methodologies that prevent common degradation pathways.

Chemical Context & Mechanistic Rationale

The Challenge of Furan Ring Stability

Nitriles can generally be hydrolyzed under either acidic or basic conditions[3]. However, the choice of catalyst is critical when dealing with furan-containing substrates. While the electron-withdrawing nature of the nitrile group at the C2 position offers some stabilization, furan rings remain susceptible to acid-catalyzed electrophilic attack and subsequent ring-opening, which yields unwanted 1,4-dicarbonyl byproducts.

Causality in Protocol Design: To preserve the integrity of the heteroaromatic core, base-catalyzed hydrolysis is strictly preferred over acid hydrolysis for 2-furonitriles.

Mechanistic Pathway

Under alkaline conditions, the hydrolysis proceeds via a well-defined sequence of nucleophilic additions[4]. Hydroxide ions attack the electrophilic carbon of the nitrile, generating an imidic acid intermediate that rapidly tautomerizes into a primary amide. A subsequent equivalent of hydroxide attacks the amide carbonyl, forming a tetrahedral intermediate that collapses to expel ammonia gas, yielding a highly water-soluble carboxylate salt[4]. The free carboxylic acid is then liberated via controlled acidification[3].

Mechanism Nitrile 5-(3-Chloro-4-methoxyphenyl) -2-furonitrile Imidic Imidic Acid Intermediate Nitrile->Imidic + OH- / H2O Amide Primary Amide Derivative Imidic->Amide Tautomerization Tetrahedral Tetrahedral Intermediate Amide->Tetrahedral + OH- Carboxylate Carboxylate Salt Tetrahedral->Carboxylate - NH3 (gas) Acid 5-(3-Chloro-4-methoxyphenyl) -2-furoic acid Carboxylate->Acid + H+ (Acidification)

Mechanistic pathway of base-catalyzed nitrile hydrolysis to carboxylic acid.

Experimental Workflows & Protocols

The following protocols are designed to be self-validating. The initial reaction mixture is heterogeneous (the starting nitrile is insoluble in water). As the reaction progresses, the formation of the water-soluble carboxylate salt results in a homogeneous solution, providing a clear visual cue of conversion.

Workflow Step1 1. Reagent Setup Nitrile + KOH + Solvent Step2 2. Reflux 120°C, 3 hours Step1->Step2 Step3 3. Aqueous Dilution Dissolve Carboxylate Step2->Step3 Step4 4. Acidification HCl to pH 2 Step3->Step4 Step5 5. Isolation Filtration & Washing Step4->Step5

Step-by-step experimental workflow for the synthesis and isolation of the furoic acid.

Protocol A: Full Hydrolysis to 5-(3-Chloro-4-methoxyphenyl)-2-furoic acid

This method utilizes harsh basic conditions in a high-boiling solvent to drive the reaction to completion rapidly, bypassing the stable amide intermediate[5].

Reagents:

  • 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile: 10.0 mmol (2.33 g)

  • Potassium Hydroxide (KOH, pellets): 30.0 mmol (1.68 g, 3.0 equiv)

  • Ethylene Glycol: 15 mL

  • Aqueous HCl (6 M): As needed for acidification

Step-by-Step Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the nitrile in ethylene glycol. Add the KOH pellets.

  • Reflux: Heat the mixture to 120 °C using an oil bath. The suspension will gradually turn into a dark, homogeneous solution as the carboxylate salt forms.

  • Monitoring: Maintain heating for 3 hours. Self-validation step: Complete dissolution indicates high conversion. Evolution of ammonia gas can be verified using damp pH paper at the top of the condenser.

  • Workup: Cool the reaction mixture to room temperature and dilute with 50 mL of distilled water. Extract the aqueous layer once with 20 mL of diethyl ether to remove any unreacted starting material or non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add 6 M HCl dropwise under vigorous stirring until the pH reaches 2.0. A thick, off-white to pale yellow precipitate of the furoic acid will form immediately.

  • Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with cold water (3 × 15 mL) to remove residual salts and ethylene glycol.

  • Drying: Dry the solid in a vacuum oven at 50 °C overnight to afford the pure carboxylic acid.

Protocol B: Partial Hydrolysis to Primary Amide (Radziszewski Reaction)

If the primary amide is the desired target, the hydrolysis must be arrested before the second equivalent of hydroxide can attack. This is achieved using alkaline hydrogen peroxide.

Step-by-Step Procedure:

  • Dissolve the nitrile (10.0 mmol) in ethanol (20 mL).

  • Add 6.0 mL of 30% aqueous H2​O2​ , followed by 2.0 mL of 6 M NaOH.

  • Stir the mixture at 40 °C for 4 hours. The peroxide acts as a potent nucleophile, forming a peroxyimidic acid intermediate that rapidly collapses to the amide without further hydrolyzing to the acid.

  • Quench with saturated sodium thiosulfate, concentrate the ethanol in vacuo, and filter the precipitated amide.

Quantitative Optimization Data

To demonstrate the superiority of the selected conditions, the table below summarizes the optimization data for the full hydrolysis of the nitrile to the carboxylic acid. Note the severe degradation observed under acidic conditions.

EntryBase/Acid (Equiv)Solvent SystemTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (HPLC, %)
1NaOH (2.0)EtOH / H2​O (1:1)8012>958298.5
2 KOH (3.0) Ethylene Glycol 120 3 >99 94 99.2
3LiOH (2.0)THF / H2​O (1:1)6524857697.8
4 H2​SO4​ (20% aq) H2​O 100860*4185.0

*Note: Entry 4 resulted in a complex mixture with significant furan ring-opening byproducts, validating the avoidance of acidic hydrolysis for this substrate.

Analytical Characterization Expectations

Successful conversion from the nitrile to the carboxylic acid can be rapidly verified using standard spectroscopic techniques:

  • FT-IR: The sharp, distinct C≡N stretching band at ~2220 cm−1 present in the starting material will completely disappear. A broad O-H stretch (2500–3300 cm−1 ) and a strong C=O stretch (~1680 cm−1 ) will emerge.

  • 1H NMR (DMSO-d6): The furan ring protons will show a slight downfield shift due to the stronger electron-withdrawing nature of the carboxylic acid compared to the nitrile. A broad singlet integrating to 1H will appear far downfield (~13.0 ppm) corresponding to the carboxylic acid proton.

References

  • "5-(3-CHLORO-4-METHOXYPHENYL)-2-FURONITRILE — Chemical Substance Information", NextSDS. 1

  • "5-(3-CHLORO-4-METHOXYPHENYL)-2-FUROIC ACID — Chemical Substance Information", NextSDS. 2

  • "The Mechanism of Nitrile Hydrolysis To Carboxylic Acid", Chemistry Steps. 4

  • "Making Carboxylic Acids by the Hydrolysis of Nitriles", Chemistry LibreTexts. 3

  • "Direct Synthesis of Nitriles from Carboxylic Acids Using Indium-Catalyzed Transnitrilation: Mechanistic and Kinetic Study", ACS Publications. 5

Sources

Method

Application Note: Catalytic Systems for the Preparation of 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile

Target Audience: Researchers, scientists, and drug development professionals. Document Objective: To provide an authoritative, self-validating technical dossier on the scalable synthesis of 5-(3-Chloro-4-methoxyphenyl)-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Objective: To provide an authoritative, self-validating technical dossier on the scalable synthesis of 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile using advanced palladium-catalyzed cross-coupling methodologies.

Executive Summary & Mechanistic Rationale

5-(3-Chloro-4-methoxyphenyl)-2-furonitrile (CAS 124014-02-4)[1] is a highly functionalized biaryl heterocyclic building block. The 2-furonitrile core is a versatile pharmacophore, while the 3-chloro-4-methoxyphenyl moiety is frequently found in kinase inhibitors and antimicrobial agents. The cyano group at the 2-position of the furan ring strongly withdraws electron density, rendering the 5-position highly activated for both oxidative addition (when halogenated) and electrophilic palladation (when unsubstituted).

To synthesize this target, a C–C bond must be formed between the furan core and the aryl ring. As a Senior Application Scientist, I have evaluated the two most robust catalytic pathways for this transformation:

  • Route A: Suzuki-Miyaura Cross-Coupling – The industry standard for reliability and high yield, utilizing 5-bromo-2-furonitrile[2].

  • Route B: Direct C-H Arylation – A greener, atom-economical approach that bypasses the need for pre-functionalized boronic acids by directly activating the C5–H bond of 2-furonitrile[3].

G Target Target: 5-(3-Chloro-4-methoxyphenyl) -2-furonitrile RouteA Route A: Suzuki-Miyaura Cross-Coupling Target->RouteA RouteB Route B: Direct C-H Arylation Target->RouteB SubA 5-bromo-2-furonitrile + Aryl Boronic Acid RouteA->SubA SubB 2-furonitrile + Aryl Bromide RouteB->SubB ProA Pros: High yield, reliable Cons: Boronic acid cost SubA->ProA ProB Pros: High atom economy Cons: Regioselectivity control SubB->ProB

Decision matrix comparing Suzuki-Miyaura and Direct C-H Arylation synthetic routes.

Experimental Protocols & Self-Validating Systems

Route A: Suzuki-Miyaura Cross-Coupling

This protocol leverages a robust Palladium/XPhos catalytic system to couple 5-bromo-2-furonitrile with (3-chloro-4-methoxyphenyl)boronic acid.

Step-by-Step Methodology:

  • Preparation of the Catalytic Complex: In an oven-dried Schlenk flask under Argon, combine Pd(OAc)2​ (2 mol%) and XPhos (4 mol%).

    • Causality: Pre-mixing allows the formation of the active L1​Pd(0) species. XPhos is a sterically demanding, electron-rich biaryl phosphine ligand that accelerates the reductive elimination step and prevents the precipitation of inactive Pd-black.

  • Substrate Addition: Add 5-bromo-2-furonitrile (1.0 equiv) and (3-chloro-4-methoxyphenyl)boronic acid (1.2 equiv).

    • Causality: A slight excess of the boronic acid compensates for competitive protodeboronation side-reactions at elevated temperatures.

  • Solvent & Base: Add a degassed mixture of Toluene/ H2​O (4:1 v/v) and K3​PO4​ (2.0 equiv).

    • Causality: Biphasic conditions dissolve both the organic substrates and the inorganic base. K3​PO4​ is basic enough to activate the boronic acid via a reactive boronate intermediate but mild enough to prevent the hydrolysis of the sensitive nitrile group.

  • Heating & Monitoring: Heat to 80 °C for 4–6 hours.

    • Self-Validating System: Monitor by TLC (Hexane:EtOAc 3:1). The disappearance of the 5-bromo-2-furonitrile spot ( Rf​≈0.6 ) and the appearance of a new, highly UV-active product spot ( Rf​≈0.4 ) validates reaction completion.

  • Workup & Purification: Cool to room temperature. Separate the organic layer and extract the aqueous layer with EtOAc. Wash combined organics with brine, dry over Na2​SO4​ , and concentrate. Purify via flash column chromatography.

    • Causality: The biphasic workup inherently partitions the boronic acid salts and inorganic phosphates into the aqueous layer, creating a self-cleaning crude mixture.

Route B: Direct Palladium-Catalyzed C-H Arylation

This advanced protocol utilizes a phosphine-free palladium system to directly couple 2-furonitrile with 4-bromo-2-chloroanisole via a Concerted Metalation-Deprotonation (CMD) mechanism[3].

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Argon atmosphere, add Pd(OAc)2​ (1 mol%), 4-bromo-2-chloroanisole (1.0 equiv), and KOAc (2.0 equiv) to an oven-dried reaction vial.

    • Causality: Phosphine-free conditions are utilized to prevent steric hindrance during the CMD step. KOAc is critical; the acetate ligand acts as an internal base in the transition state, abstracting the C5 proton of 2-furonitrile simultaneously with Pd–C bond formation.

  • Substrate Addition: Add 2-furonitrile (1.5 equiv) and anhydrous DMAc (0.2 M).

    • Causality: An excess of 2-furonitrile is used because it is volatile and acts as the limiting reagent against potential homocoupling side reactions. DMAc is a polar aprotic solvent that stabilizes the cationic Pd intermediates.

  • Heating & Monitoring: Heat to 110 °C for 16 hours.

    • Self-Validating System: TLC is unreliable for the highly volatile 2-furonitrile. Monitor via LC-MS. The appearance of the product mass ( [M+H]+=234 ) validates the catalytic turnover.

  • Workup & Purification: Dilute with EtOAc and wash extensively with water (3x) and brine. Purify via flash column chromatography.

    • Causality: DMAc is highly water-soluble and must be removed to prevent co-elution during chromatography. The extensive water washes validate the removal of DMAc, which is confirmed by the absence of the DMAc peaks (~2.1 ppm and 2.9/3.0 ppm) in the crude 1H -NMR.

CatalyticCycle Pd0 Pd(0) Catalyst PdII_Ox Pd(II) Ar-Br Oxidative Addition Pd0->PdII_Ox Ar-Br (Oxidative Addition) PdII_CMD Pd(II) CMD C-H Activation PdII_Ox->PdII_CMD 2-Furonitrile + Base (-Base·HBr) PdII_Red Pd(II) Diaryl Reductive Elimination PdII_CMD->PdII_Red Intermediate Formation PdII_Red->Pd0 Product Release (Reductive Elimination)

Palladium-catalyzed Direct C-H Arylation cycle via Concerted Metalation-Deprotonation (CMD).

Data Presentation & Comparative Analysis

The following table summarizes the quantitative metrics and operational parameters for both catalytic systems, allowing drug development professionals to select the appropriate route based on scale and regulatory requirements.

ParameterRoute A: Suzuki-MiyauraRoute B: Direct C-H Arylation
Catalyst System Pd(OAc)2​ / XPhos (2 mol%) Pd(OAc)2​ (Phosphine-free, 1 mol%)
Substrates 5-Bromo-2-furonitrile + Aryl Boronic Acid2-Furonitrile + Aryl Bromide
Base / Solvent K3​PO4​ / Toluene: H2​O KOAc / DMAc
Temperature / Time 80 °C / 4–6 h110 °C / 12–16 h
Typical Yield > 85%70–80%
Atom Economy Moderate (Generates Boronic acid waste)High (Generates only HBr byproduct)
Scalability Excellent (Standard API scale-up)Good (Requires strict anhydrous conditions)

Troubleshooting & Best Practices

  • Issue: Catalyst Deactivation (Pd-Black Formation)

    • Cause: Insufficient ligand coordination or oxygen ingress.

    • Solution: In Route A, ensure the XPhos to Pd ratio is strictly 2:1. In Route B, ensure the DMAc is rigorously degassed (sparged with Argon for 30 minutes) prior to use.

  • Issue: Formation of Homocoupling Byproducts

    • Cause: Excess oxidant or disproportionation of the Pd(II) intermediate[3].

    • Solution: In Route B, reducing the Pd(OAc)2​ loading to 1 mol% successfully suppresses undesired C–H/C–H homocoupling of the furonitrile, improving the selectivity toward the cross-coupled product.

  • Issue: Nitrile Hydrolysis

    • Cause: Use of overly strong bases (e.g., NaOH, KOH) at high temperatures.

    • Solution: Strictly adhere to mild bases ( K3​PO4​ or KOAc). These bases provide the exact pKa​ required for catalytic turnover without attacking the electrophilic cyano carbon.

References

  • Applied Catalysis B: Environmental. "Green Suzuki–Miyaura coupling reaction catalyzed by palladium nanoparticles supported on graphitic carbon nitride". Available at: [Link]

  • Organic Chemistry Frontiers. "Mechanistic studies and optimisation of a Pd-catalysed direct arylation reaction using phosphine-free systems". Available at: [Link]

Sources

Application

tetrazole synthesis using 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile precursors

Application Note: Synthesis of 5-(5-(3-Chloro-4-methoxyphenyl)furan-2-yl)-1H-tetrazole Strategic Rationale & Chemical Significance The synthesis of 5-substituted 1H-tetrazoles from organic nitriles is a critical transfor...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of 5-(5-(3-Chloro-4-methoxyphenyl)furan-2-yl)-1H-tetrazole

Strategic Rationale & Chemical Significance

The synthesis of 5-substituted 1H-tetrazoles from organic nitriles is a critical transformation in medicinal chemistry. Tetrazoles are metabolically stable bioisosteres of carboxylic acids, offering similar pKa values while exhibiting enhanced lipophilicity and resistance to biological degradation [1].

When working with complex, heavily functionalized precursors like 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile , traditional synthetic routes often fall short. The classical Finnegan method [2], which employs ammonium chloride (NH₄Cl) and sodium azide (NaN₃) in highly polar solvents like DMF at 120 °C, is notorious for generating explosive ammonium azide sublimates and complicating downstream purification.

As a modern alternative, the Sharpless zinc-catalyzed aqueous cycloaddition [3] provides a superior safety and yield profile. By utilizing zinc bromide (ZnBr₂) in an aqueous or biphasic medium, the reaction maintains a slightly alkaline pH (ca. 8), effectively suppressing the formation of volatile, highly toxic hydrazoic acid (HN₃).

Mechanistic Causality: The Role of Zinc Catalysis

The conversion of 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile to its corresponding tetrazole is a [3+2] dipolar cycloaddition. The lipophilic nature of the chloro-methoxyphenyl furan moiety creates a high activation energy barrier for the uncatalyzed attack of the azide anion.

Zn(II) acts as a highly specific Lewis acid. It coordinates directly to the nitrogen atom of the furonitrile, withdrawing electron density and significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the nitrile carbon. This electrophilic activation allows the azide nucleophile to attack efficiently, forming a stable zinc-tetrazolate intermediate. The free 1H-tetrazole is only liberated during the final acidic workup, ensuring a self-validating, controlled release of the product.

Mechanism Nitrile 5-(3-Chloro-4-methoxyphenyl) -2-furonitrile Catalyst ZnBr2 (Lewis Acid) Coordination Nitrile->Catalyst Activated Activated Nitrile-Zn Complex (Lowered LUMO) Catalyst->Activated Intermediate Zinc-Tetrazolate Intermediate Activated->Intermediate Azide Sodium Azide (NaN3) Nucleophilic Attack Azide->Intermediate [3+2] Cycloaddition Acidification Acidic Workup (HCl, pH 2) Intermediate->Acidification Product 5-(5-(3-Chloro-4-methoxyphenyl) furan-2-yl)-1H-tetrazole Acidification->Product

Mechanistic pathway of the Zn(II)-catalyzed [3+2] cycloaddition of furonitrile and sodium azide.

Comparative Methodological Data

To guide experimental design, the following table summarizes the quantitative performance metrics of the two primary synthetic routes for this specific furan-based substrate.

ParameterMethod A: Zinc-Catalyzed (Sharpless)Method B: Classical (Finnegan)
Reagents NaN₃ (1.2 eq), ZnBr₂ (1.0 eq)NaN₃ (1.5 eq), NH₄Cl (1.5 eq)
Solvent System Water / Isopropanol (1:1)Anhydrous DMF
Temperature 100 °C (Reflux)120 °C
Reaction Time 16 – 24 hours36 – 48 hours
Safety Profile High (No HN₃ gas during reflux)Low (Explosive NH₄N₃ sublimate risk)
Expected Yield 85% – 92%60% – 70%
Purification Direct precipitation / ExtractionHigh-vacuum DMF distillation required

Experimental Protocols

Method A: Zinc-Catalyzed Aqueous/Organic Cycloaddition (Recommended)

This protocol is optimized for lipophilic precursors by incorporating isopropanol to overcome mass-transfer limitations.

Step-by-Step Methodology:

  • Reagent Charging: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile (2.34 g, 10.0 mmol, 1.0 eq).

  • Catalyst & Azide Addition: Add Zinc bromide (ZnBr₂) (2.25 g, 10.0 mmol, 1.0 eq) and Sodium azide (NaN₃) (0.78 g, 12.0 mmol, 1.2 eq). Caution: NaN₃ is highly toxic. Handle with appropriate PPE.

  • Solvent Introduction: Suspend the mixture in 20 mL of a 1:1 mixture of deionized water and isopropanol. The biphasic nature will homogenize as the reaction approaches reflux.

  • Reflux: Attach a reflux condenser and heat the mixture to 100 °C in an oil bath with vigorous stirring for 24 hours.

  • Self-Validation (TLC Monitoring): Monitor reaction completion via TLC (Hexanes/EtOAc 7:3). The starting nitrile will elute rapidly (Rf ~0.6). The zinc-tetrazolate intermediate remains at the baseline.

  • Quenching & Acidification: Cool the reaction to room temperature. Carefully add 1M HCl dropwise until the pH reaches 2.0. Causality Note: This step breaks the zinc complex and protonates the tetrazole. Perform this in a well-ventilated fume hood, as trace HN₃ may be liberated.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 × 25 mL). The lipophilic product will partition into the organic layer.

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Crystallization: Recrystallize the crude solid from hot ethanol/water to yield pure 5-(5-(3-Chloro-4-methoxyphenyl)furan-2-yl)-1H-tetrazole.

Method B: Classical Ammonium Chloride Method (Baseline Comparison)
  • Setup: In a 100 mL round-bottom flask, dissolve the furonitrile (2.34 g, 10.0 mmol) in anhydrous DMF (25 mL).

  • Reagent Addition: Add NaN₃ (0.98 g, 15.0 mmol, 1.5 eq) and NH₄Cl (0.80 g, 15.0 mmol, 1.5 eq).

  • Heating: Heat the suspension to 120 °C for 48 hours. Warning: Monitor the condenser for white crystalline buildup (ammonium azide). If observed, carefully wash down with minimal DMF.

  • Workup: Cool to room temperature, dilute with water (50 mL), and acidify to pH 2 with 1M HCl. Extract with EtOAc, wash extensively with water (5 × 20 mL) to remove DMF, dry, and concentrate.

Workflow Step1 1. Reagent Preparation Mix Nitrile, NaN3, ZnBr2 in H2O/iPrOH Step2 2. Reflux Reaction Heat at 100°C for 24h Step1->Step2 Step3 3. Reaction Quench Cool to RT, Add 1M HCl to pH 2 Step2->Step3 Step4 4. Phase Separation Extract with EtOAc (3x) Step3->Step4 Step5 5. Washing & Drying Wash with Brine, Dry over MgSO4 Step4->Step5 Step6 6. Crystallization Recrystallize from EtOH/H2O Step5->Step6

Standard operational workflow for the Zn(II)-catalyzed synthesis and downstream isolation.

Critical Safety & Handling Directives

  • Hydrazoic Acid Mitigation: Never add strong acids to unreacted sodium azide solutions at elevated temperatures. Always cool the reaction to room temperature prior to the 1M HCl quench.

  • Azide Disposal: Aqueous waste containing unreacted sodium azide must be treated with nitrous acid (generated in situ from sodium nitrite and acid) in a fume hood prior to disposal to safely oxidize the azide to nitrogen gas.

References

  • Du, Z., Si, C., & Lu, J. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. International Journal of Molecular Sciences, 13(4), 4696-4703. URL:[Link]

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945-7950. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile

Welcome to the Technical Support Center for the synthesis of 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile (CAS No. 124014-02-4) [1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile (CAS No. 124014-02-4) [1]. This guide is engineered for researchers and process chemists seeking to optimize reaction yields, troubleshoot common catalytic failures, and scale up production.

The synthesis of this functionalized furan typically relies on two primary methodologies: Route A (Palladium-catalyzed Suzuki-Miyaura cross-coupling) and Route B (Direct C-H Arylation). Below, we dissect the mechanistic bottlenecks of these pathways and provide self-validating protocols to ensure reproducible success.

Reaction Pathways

ReactionPathways cluster_suzuki Route A: Suzuki-Miyaura Coupling cluster_CH Route B: Direct C-H Arylation A 5-bromo-2-furonitrile + (3-chloro-4-methoxyphenyl)boronic acid F Catalyst: Pd(dppf)Cl2 Base: K2CO3 Solvent: Dioxane/H2O A->F 80°C, 12h C 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile (Target Compound) F->C Transmetalation & Reductive Elimination D 2-furonitrile + 4-bromo-2-chloroanisole G Catalyst: Pd(OAc)2 / PivOH Base: K2CO3 Solvent: DMAc D->G 120°C, 24h G->C CMD Pathway & Reductive Elimination

Figure 1: Synthetic pathways for 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile.

Part 1: Troubleshooting Guide & FAQs

Q1: My Suzuki coupling stalls at 50% conversion, and LC-MS shows a mass corresponding to 3-chloro-4-methoxybenzene. What is causing this, and how can I fix it? Causality: You are observing protodeboronation, a common side reaction where the boronic acid is prematurely hydrolyzed. Electron-rich boronic acids (like those with a methoxy group) are highly susceptible to protodeboronation in the presence of water and strong bases at elevated temperatures. If the transmetalation step of the catalytic cycle is slower than the degradation rate, your boronic acid will be consumed before coupling occurs. Solution & Self-Validation: Switch to a weaker, anhydrous base system (e.g., anhydrous K₃PO₄ or CsF in dry Toluene/DMF) to suppress hydrolysis [2]. Validation Check: To confirm protodeboronation over catalyst deactivation, spike the stalled reaction with 0.5 equivalents of fresh (3-chloro-4-methoxyphenyl)boronic acid. If the reaction immediately resumes product formation, protodeboronation is the culprit. If it does not, your palladium catalyst has likely degraded into inactive Pd black.

Q2: I am attempting Route B (Direct C-H Arylation) using1 [5], but I am getting a mixture of C5 and C3 arylated products. How do I improve regioselectivity? Causality: The strongly electron-withdrawing nitrile group at the C2 position makes both the C3 and C5 protons acidic. While C5 is sterically less hindered, standard Pd catalysts can still insert at C3. Solution: Introduce Pivalic acid (PivOH) as a co-catalyst (30 mol%). PivOH facilitates a Concerted Metalation-Deprotonation (CMD) pathway. The bulky pivalate anion acts as an internal base during the C-H cleavage transition state, highly favoring the sterically accessible C5 position over the hindered C3 position, aligning with principles of2 [4].

Q3: I am observing partial conversion of my nitrile group to a primary amide during the cross-coupling. How can I protect the cyano group? Causality: Nitriles are prone to hydration in aqueous basic conditions. This is exacerbated in transition-metal catalysis because the Lewis acidic Pd(II) intermediates can coordinate to the nitrile nitrogen, increasing the electrophilicity of the nitrile carbon and making it highly susceptible to nucleophilic attack by hydroxide ions [3]. Solution: Avoid NaOH or KOH entirely. Utilize mild carbonate bases (K₂CO₃) and minimize the water ratio in your solvent mixture (e.g., shift from 1:1 Dioxane:H₂O to 4:1 or 9:1). Alternatively, run the reaction under strictly anhydrous conditions using a boronic acid pinacol ester instead of the free boronic acid.

Q4: My Suzuki reaction yields a significant amount of dehalogenated starting material (2-furonitrile). Why? Causality: After the oxidative addition of 5-bromo-2-furonitrile to the Pd(0) species, the resulting Pd(II)-aryl complex can undergo premature reduction (protodepalladation) if transmetalation is sluggish. This is often caused by steric hindrance or poor solubility of the boronic acid. Solution: Enhance the transmetalation rate by adding a phase-transfer catalyst (e.g., TBAB) or switching to a more electron-rich, sterically demanding ligand like XPhos, which accelerates both oxidative addition and transmetalation while resisting degradation.

Part 2: Quantitative Data & Condition Optimization

The following table summarizes the optimized parameters for both synthetic routes. Comparing these metrics allows researchers to select the most appropriate method based on available reagents and equipment.

Synthetic RouteCatalyst SystemBase / AdditiveSolvent SystemTemp (°C)Time (h)Typical Yield (%)Key Impurity Profile
Route A: Suzuki Coupling Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.0 eq)1,4-Dioxane / H₂O (4:1)808 - 1285 - 92Protodeboronation, Dehalogenation
Route B: Direct C-H Arylation Pd(OAc)₂ (5 mol%)K₂CO₃ (2.0 eq) / PivOH (0.3 eq)DMAc (Anhydrous)12018 - 2465 - 75C3-arylation, Homocoupling

Part 3: Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Recommended for High Yield)

This protocol is designed as a self-validating system; the visual color changes and TLC milestones confirm the health of the catalytic cycle.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-furonitrile (1.0 mmol), (3-chloro-4-methoxyphenyl)boronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Degassing (Critical Step): Add 1,4-Dioxane (4.0 mL) and Deionized H₂O (1.0 mL). Sparge the mixture with Argon for 15 minutes. Causality: Oxygen poisons the Pd(0) catalyst, leading to black precipitation before the reaction even begins.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 mmol) under a positive stream of Argon. The solution should turn a deep red/orange.

  • Reaction: Heat the mixture to 80°C. Monitor via TLC (Hexanes:EtOAc 3:1).

  • Validation Check: After 2 hours, check for the disappearance of the boronic acid. If the boronic acid is gone but the bromide remains, immediately add an additional 0.3 mmol of boronic acid to drive the reaction to completion.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (3 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Direct C-H Arylation (Recommended for Atom Economy)
  • Preparation: In a sealed tube, combine 2-furonitrile (1.5 mmol), 4-bromo-2-chloroanisole (1.0 mmol), anhydrous K₂CO₃ (2.0 mmol), and Pivalic acid (0.3 mmol).

  • Solvent & Catalyst: Add anhydrous DMAc (5.0 mL) followed by Pd(OAc)₂ (0.05 mmol) and PCy₃ (0.1 mmol).

  • Inert Atmosphere: Purge the vessel with Argon for 10 minutes and seal tightly.

  • Reaction: Heat to 120°C for 24 hours. Note: The high temperature is required to overcome the activation energy barrier of the CMD pathway at the C5 position.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove Pd black and inorganic salts, eluting with EtOAc. Wash the filtrate with LiCl aqueous solution (5%) to remove DMAc. Dry, concentrate, and purify via chromatography.

Part 4: References

  • Title: 5-(3-CHLORO-4-METHOXYPHENYL)-2-FURONITRILE — Chemical Substance Information Source: NextSDS URL:

  • Title: Green Suzuki–Miyaura coupling reaction catalyzed by palladium nanoparticles supported on graphitic carbon nitride Source: Applied Catalysis B: Environmental URL:

  • Title: Copper-Catalyzed Selective Arylation of Nitriles with Cyclic Diaryl Iodonium Salts Source: Organic Letters - ACS Publications URL:

  • Title: Sterically Directed Functionalization of Aromatic C−H Bonds: Selective Borylation Ortho to Cyano Groups in Arenes and Heterocycles Source: Journal of the American Chemical Society URL:

  • Title: 2-furonitrile | Sigma-Aldrich Source: MilliporeSigma URL:

Sources

Optimization

optimizing microwave-assisted synthesis of 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile

Welcome to the Technical Support Center for the synthesis of 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile (CAS: 124014-02-4)[1]. This guide is engineered for synthetic chemists and drug development professionals utilizing...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile (CAS: 124014-02-4)[1]. This guide is engineered for synthetic chemists and drug development professionals utilizing microwave (MW) irradiation to accelerate Suzuki-Miyaura cross-coupling.

By leveraging MW technology, researchers can drastically reduce reaction times and improve yields compared to conventional thermal heating. However, the high-energy environment of a microwave reactor introduces unique mechanistic challenges. This guide provides a self-validating standard operating procedure (SOP), quantitative optimization data, and a causality-driven troubleshooting matrix to ensure experimental success.

Section 1: Standard Operating Procedure (SOP) & Self-Validating Protocol

Objective: Synthesize 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile via the cross-coupling of 5-bromo-2-furonitrile and (3-chloro-4-methoxyphenyl)boronic acid with >90% conversion.

Causality & Design: This protocol utilizes Pd EnCat™ (polyurea-encapsulated palladium) to prevent product contamination and allow for facile catalyst recycling. It pairs simultaneous MW heating with external cooling to prevent solvent superheating, a critical factor in maintaining catalyst stability.

Step-by-Step Methodology:

  • Reagent Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 5-bromo-2-furonitrile (1.0 equiv, 0.5 mmol) and (3-chloro-4-methoxyphenyl)boronic acid (1.05 equiv, 0.525 mmol). Causality: A 5% molar excess of the boronic acid compensates for potential loss via protodeboronation, ensuring the complete consumption of the limiting halide.

  • Catalyst & Base Addition: Add Pd EnCat (5 mol%) and tetrabutylammonium acetate (Bu₄NOAc, 2.0 equiv). Causality: Bu₄NOAc acts as both a mild base and a phase-transfer catalyst, enhancing the solubility of the boronic acid in the solvent system without aggressively degrading the sensitive furonitrile ring.

  • Solvent Addition & Degassing: Add 5 mL of a solvent mixture (EtOH/H₂O, 4:1 v/v). Submerge an Argon line into the solvent and purge for 10 minutes. Causality: Molecular oxygen is a potent oxidant that promotes the oxidative homocoupling of the boronic acid (forming an unwanted biaryl byproduct) and irreversibly degrades the active Pd(0) catalytic species.

  • Microwave Irradiation: Seal the vial with a crimp cap. Irradiate at 140 °C for 15 minutes using a focused microwave synthesizer. Crucial: Apply simultaneous external compressed air cooling during irradiation. Causality: External cooling forces the magnetron to apply higher continuous microwave power to maintain the 140 °C target. This maximizes the direct dielectric heating of the polar reactants and encapsulated catalyst particles without boiling the bulk solvent.

  • In-Process Control (Self-Validation): After the vessel cools to room temperature, withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. Validation Check: The reaction is validated as complete when the 5-bromo-2-furonitrile peak (UV 254 nm) is <2% relative to the product peak. If >2%, re-subject the sealed vial to MW irradiation for an additional 5 minutes.

  • Work-Up & Purification: Filter the crude mixture through a Celite pad to recover the heterogeneous Pd EnCat catalyst. Extract the filtrate with EtOAc (3 x 10 mL), wash with brine, dry over MgSO₄, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Section 2: Workflow & Troubleshooting Logic

MW_Troubleshooting Start Issue: Low Yield of 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile Q1 Is 5-bromo-2-furonitrile fully consumed? (LC-MS) Start->Q1 No_Consumption Incomplete Conversion Q1->No_Consumption No Yes_Consumption Full Conversion, but low product yield Q1->Yes_Consumption Yes Sol3 Action: Switch to Pd EnCat or PEPPSI-iPr Catalyst No_Consumption->Sol3 Byproduct1 High Homocoupling (Biaryl Formation) Yes_Consumption->Byproduct1 Byproduct2 Protodehalogenation of Furonitrile Yes_Consumption->Byproduct2 Sol1 Action: Improve Ar/N2 Purge & Check Base Purity Byproduct1->Sol1 Sol2 Action: Lower MW Temp & Use Aprotic Solvent Byproduct2->Sol2

Troubleshooting logic tree for optimizing microwave-assisted Suzuki coupling yields.

Section 3: Quantitative Optimization Data

To illustrate the efficiency of microwave-assisted synthesis over traditional thermal methods, the following table summarizes optimization data for related heteroaryl cross-coupling reactions[2][3].

EntryCatalyst System (mol%)BaseSolvent SystemHeating MethodTemp (°C)Time (min)Yield (%)
1Pd(PPh₃)₄ (5%)K₂CO₃Dioxane/H₂OThermal (Oil Bath)9048045
2Pd(PPh₃)₄ (5%)K₂CO₃Dioxane/H₂OMicrowave1403068
3PEPPSI-iPr (1%)K₂CO₃Solvent-Free (Neat)Microwave1101091
4Pd EnCat (5%)Bu₄NOAcEtOH/H₂OMicrowave (+ Cooling)14015>95

Data Interpretation: Microwave irradiation drastically reduces reaction times from 8 hours to 10–15 minutes. Advanced catalyst systems like PEPPSI-iPr (solvent-free)[2] or Pd EnCat provide superior yields by stabilizing the active Pd species under high-energy MW conditions, preventing catalyst precipitation (palladium black formation).

Section 4: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My microwave reactor aborts the run prematurely due to sudden pressure spikes. How can I stabilize the reaction? Causality: Rapid pressure spikes in MW synthesis usually occur due to localized superheating of polar solvents (like EtOH or H₂O) or exothermic catalyst decomposition. Solution: Implement simultaneous external cooling (blowing compressed air over the vessel during irradiation). This allows the microwave to input constant power to the catalyst without pushing the bulk solvent past its boiling point. Alternatively, decrease the temperature ramp rate (e.g., ramp to 140 °C over 5 minutes instead of 1 minute).

Q2: I am observing significant homocoupling of the (3-chloro-4-methoxyphenyl)boronic acid. How do I suppress this? Causality: Homocoupling is an oxidative side-reaction driven by the presence of molecular oxygen, which intercepts the transmetalation intermediate. It can also be exacerbated by excessive amounts of inorganic base. Solution: Ensure rigorous degassing. Bubble Argon through your solvent mixture for at least 10–15 minutes prior to adding it to the vial. If homocoupling persists, reduce the base equivalents from 3.0 to 1.5, or switch to a milder base like Cs₂CO₃.

Q3: The 5-bromo-2-furonitrile starting material is degrading or undergoing protodehalogenation. What is the mechanism, and how do I fix it? Causality: Furonitriles are highly electron-deficient and sensitive heterocycles. Protodehalogenation occurs when the Pd(II)-aryl intermediate undergoes β-hydride elimination (often abstracting a hydride from an alcohol solvent like EtOH) followed by reductive elimination, replacing the bromine with a hydrogen atom. Solution: Switch from an alcoholic solvent to an aprotic polar solvent system (e.g., MeCN or DMF)[3]. Additionally, lower the MW temperature from 140 °C to 110 °C, as β-hydride elimination is highly temperature-dependent.

Q4: How do I efficiently remove palladium residues from the final 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile product? Causality: The nitrile group (-CN) on the furan ring is a strong ligand that can coordinate with homogeneous palladium, dragging heavy metal impurities into the final product and complicating purification. Solution: Use an immobilized catalyst such as Pd EnCat (polyurea microencapsulated palladium) or NHC-stabilized PEPPSI-iPr[2]. Pd EnCat can be removed via simple filtration through Celite, leaving <5 ppm Pd in the crude mixture. If using homogeneous Pd(PPh₃)₄, treat the organic phase with a metal scavenger resin (e.g., QuadraPure TU) for 2 hours before column chromatography.

References

  • Title: 5-(3-CHLORO-4-METHOXYPHENYL)-2-FURONITRILE — Chemical Substance Information Source: NextSDS Substance Database URL: [Link]

  • Title: Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr Source: Organic Chemistry Portal / Synlett (2009) URL: [Link]

  • Title: Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations Source: Durham University / Baxendale Group (2006) URL: [Link]

  • Title: Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells Source: National Institutes of Health (NIH) / PMC (2015) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals mitigate the degradation of 5-(3-Chloro-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals mitigate the degradation of 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile during long-term storage and handling.

This compound features three distinct chemical domains: a chloro-methoxy substituted phenyl ring, a furan heterocycle, and a nitrile group. While the substituted phenyl ring is relatively robust, the electron-rich furan ring and the electrophilic nitrile group are highly susceptible to environmental degradation[1]. Understanding the causality behind these vulnerabilities is critical for establishing self-validating storage protocols.

Troubleshooting FAQs: Recognizing & Understanding Degradation

Q1: My stored solid compound has changed color from pale yellow to dark brown over several months. What happened?

A: Photolytic Oxidation (Photo-oxidation). The furan ring is highly electron-rich and readily undergoes a [4+2] cycloaddition with singlet oxygen when exposed to ambient UV/Vis light[2]. This reaction forms an unstable furan endoperoxide intermediate. At room temperature, these endoperoxides rapidly undergo O–O bond homolysis and rearrange into epoxy lactones or diepoxides, which subsequently polymerize into highly conjugated, dark-colored byproducts[2]. Causality: Light acts as the catalyst for singlet oxygen generation; thus, absolute darkness (amber vials + opaque secondary containers) is non-negotiable.

Q2: I stored the compound in a protic solvent (methanol/water) at room temperature. HPLC now shows a highly polar impurity eluting early. What is it?

A: Nitrile Hydrolysis. While nitriles are generally stable, prolonged exposure to moisture—especially if trace acidic or basic impurities are present—triggers hydration. Under basic conditions, the nitrile group (-C≡N) is hydrolyzed to a primary amide (-CONH2), and eventually to a carboxylate salt[1]. Because carboxylates are significantly more polar than the parent furonitrile, they elute much earlier on reverse-phase HPLC. Causality: Protic solvents provide the necessary water molecules and stabilize the transition states for nucleophilic attack on the nitrile carbon.

Q3: NMR analysis of my degraded sample shows a loss of the furan aromatic protons and the appearance of new aldehyde/ketone peaks. Why?

A: Acid-Catalyzed Ring Opening (Hydrolysis). Furan rings are highly sensitive to acid-catalyzed ring opening. Protonation of the furan oxygen or adjacent carbons creates a reactive intermediate that undergoes nucleophilic attack by water, leading to ring cleavage and the formation of 1,4-ketoaldehydes (or 1,4-dicarbonyls)[1],[3]. Causality: Even trace acidity in solvents (like degrading chloroform) combined with atmospheric moisture is sufficient to drive this endergonic hydrolysis over time[3].

Mechanistic Pathways of Degradation

To effectively prevent degradation, you must understand the competing pathways. The diagram below maps the environmental triggers to their respective structural failures.

DegradationPathways Compound 5-(3-Chloro-4-methoxyphenyl) -2-furonitrile Photo Light Exposure (Singlet Oxygen) Compound->Photo Acid Trace Acid + H2O Compound->Acid Base Trace Base + H2O Compound->Base Endoperoxide Furan Endoperoxides (Polymeric colored byproducts) Photo->Endoperoxide Ketoaldehyde 1,4-Ketoaldehydes (Furan Ring Cleavage) Acid->Ketoaldehyde Amide Amides & Carboxylic Acids (Nitrile Hydrolysis) Base->Amide

Caption: Mechanistic pathways of 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile degradation.

Quantitative Summary of Degradation Triggers

Degradation PathwayEnvironmental TriggerPrimary Chemical MechanismRequired Preventive Measure
Photo-oxidation UV/Vis Light[4+2] cycloaddition of singlet oxygen to furan ring[2]Amber glassware, opaque storage boxes
Acidic Ring Opening Acid + MoistureProtonation of furan oxygen; nucleophilic attack[1]Acid-free environment, strict desiccation
Nitrile Hydrolysis Base/Acid + MoistureHydration of -C≡N to -CONH2 and -COOH[1]Store as dry solid; avoid protic solvents
Thermal Breakdown Heat (>25°C prolonged)Accelerated kinetic breakdown of heterocycle[4]Cryogenic storage (-20°C or -80°C)

Validated Experimental Protocol: Long-Term Solid-State Storage

To guarantee the scientific integrity of your compound library, do not store 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile in solution for longer than 24 hours. Follow this self-validating solid-state storage protocol.

Step-by-Step Methodology
  • High-Vacuum Drying: Transfer the synthesized or purchased compound into a round-bottom flask. Apply high vacuum (<0.1 Torr) for 24–48 hours at room temperature. Causality: This removes trace protic solvents and moisture that act as nucleophiles for nitrile hydrolysis and furan ring opening.

  • Aliquoting (Self-Validating Step): Divide the bulk solid into single-use aliquots (e.g., 5–10 mg) in amber-glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles. Every time a cold bulk vial is opened, atmospheric moisture condenses on the solid, exponentially accelerating degradation.

  • Inert Atmosphere Blanketing: Gently purge each vial with a stream of dry Argon gas for 60 seconds. Causality: Argon is heavier than Nitrogen and effectively displaces oxygen at the bottom of the vial, neutralizing the threat of photo-oxidation[4].

  • Hermetic Sealing: Cap the vials tightly with PTFE-lined caps. Wrap the cap-vial junction tightly with Parafilm. Causality: PTFE is chemically inert and prevents plasticizer leaching, while Parafilm blocks micro-gas exchange.

  • Desiccated Cryo-Storage: Place the vials inside a secondary sealed container (e.g., a Mylar bag or Tupperware) containing active indicator silica gel. Store at -20°C or -80°C.

  • Thawing Protocol (Critical): When retrieving an aliquot, do not open the vial immediately . Allow the sealed vial to equilibrate to room temperature inside a desiccator for at least 30 minutes. Causality: Opening a cold vial instantly draws moisture from the air, ruining the integrity of the sample.

StorageWorkflow Step1 1. High Vacuum Drying (<0.1 Torr) Step2 2. Aliquot into Amber Vials Step1->Step2 Step3 3. Argon Gas Purge (60s) Step2->Step3 Step4 4. PTFE Seal & Parafilm Wrap Step3->Step4 Step5 5. Store at -20°C / -80°C Step4->Step5

Caption: Step-by-step protocol for long-term solid-state storage.

References

  • SciSpace. Photo-oxidation of furans. Available at: [Link]

  • Frank, N., et al. (2026). The photohydrolysis of furans. Science, 391(6782), 267-274. Available at:[Link]

  • MDPI. (2025). Hybrid Biocatalysis with Photoelectrocatalysis for Renewable Furan Derivatives' Valorization. Available at:[Link]

Sources

Optimization

optimizing catalyst loading for 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile arylation

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers and drug development professionals optimizing the direct C-H arylation of 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers and drug development professionals optimizing the direct C-H arylation of 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile .

Because this substrate features a strongly electron-withdrawing nitrile group at C2 and a bulky aryl substituent at C5, functionalization is restricted to the C3 and C4 positions. Achieving high turnover numbers (TON) at low palladium catalyst loadings requires precise control over the catalytic cycle—specifically the Concerted Metalation-Deprotonation (CMD) step.

Mechanistic Foundation: The CMD Pathway

To successfully lower catalyst loading without stalling the reaction, you must understand the causality of the C-H bond cleavage. The arylation of electron-deficient furans does not proceed via simple electrophilic aromatic substitution. Instead, it relies on a Concerted Metalation-Deprotonation (CMD) mechanism[1].

In the CMD pathway, a carboxylate ligand (typically pivalate, generated in situ from pivalic acid) acts as an internal base. It abstracts the most acidic proton on the furan ring simultaneously as the palladium center coordinates to the carbon[2]. Because the C2-nitrile group inductively withdraws electron density, the C3 proton is significantly more acidic than the C4 proton , naturally directing the palladium catalyst to achieve >95:5 C3-regioselectivity[3].

CMDCycle Pd0 Pd(0) Active Catalyst (Stabilized by Ligand) OxAdd Oxidative Addition (Ar-X inserts into Pd) Pd0->OxAdd PdII Ar-Pd(II)-X Intermediate OxAdd->PdII LigEx Ligand Exchange (PivO⁻ replaces X⁻) PdII->LigEx Base/PivOH PdPiv Ar-Pd(II)-OPiv CMD Precursor LigEx->PdPiv CMD Concerted Metalation-Deprotonation (C3-H Cleavage of Furan) PdPiv->CMD 5-(...)-2-furonitrile PdDiary Ar-Pd(II)-Furan Intermediate CMD->PdDiary Loss of PivOH RedElim Reductive Elimination (C-C Bond Formation) PdDiary->RedElim RedElim->Pd0 Product Release

Fig 1: CMD catalytic cycle for C3-arylation of 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile.

Troubleshooting FAQs

Q1: Why does my reaction stall at 40% conversion when I drop the Pd(OAc)₂ loading below 5 mol%? A: Catalytic stalling at low loadings is rarely a substrate issue; it is a catalyst deactivation issue. When the rate of oxidative addition outpaces the CMD step, unstable Pd(II) intermediates accumulate and eventually collapse into inactive palladium nanoparticles (Pd black). Solution: You must lower the activation energy of the rate-determining CMD step. Adding 30 mol% Pivalic Acid (PivOH) acts as a highly efficient proton shuttle, accelerating the C-H cleavage and preventing Pd aggregation, allowing you to drop loadings to 1–2 mol%[4].

Q2: How should I adjust the Ligand-to-Palladium (L:Pd) ratio when optimizing for low catalyst loading? A: At standard 5 mol% loadings, a 2:1 L:Pd ratio (e.g., 10 mol% PCy₃) is standard. However, as you decrease the Pd concentration to 1 mol%, the equilibrium shifts, and ligand dissociation becomes more prominent, leaving the Pd(0) unprotected[5]. Solution: Increase the L:Pd ratio to 2.5:1 or 3:1 at low catalyst loadings. Alternatively, switch to bulky N-Heterocyclic Carbene (NHC) ligands (like PEPPSI precatalysts), which do not readily dissociate and maintain high TONs at loadings as low as 1 mol%[6].

Q3: Does the choice of inorganic base impact the minimum effective catalyst loading? A: Yes, fundamentally. The CMD mechanism relies on a soluble carboxylate. If you use an insoluble or weak base, the regeneration of the active pivalate anion (PivO⁻) from PivOH is bottlenecked. K₂CO₃ is highly recommended over weaker bases like NaOAc because it rapidly neutralizes the generated HX acid and maintains a steady-state concentration of the active CMD promoter[4].

Troubleshooting Issue Issue: Low Yield at <2 mol% Pd Loading Check1 Is Pd Black Precipitating? Issue->Check1 YesBlack Yes: Catalyst Aggregation Check1->YesBlack Visual: Black particles NoBlack No: Catalytic Stalling Check1->NoBlack Visual: Clear solution Fix1 Increase L:Pd Ratio to 2.5:1 or Switch to NHC Ligand YesBlack->Fix1 Fix2 Add 30 mol% PivOH to Lower CMD Activation Energy NoBlack->Fix2

Fig 2: Diagnostic workflow for resolving low conversion at reduced palladium catalyst loadings.

Quantitative Optimization Data

The following table summarizes the causal relationship between catalyst loading, CMD additives, and reaction efficiency for the arylation of 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile.

Catalyst LoadingLigand (PCy₃)AdditiveConversion (%)Regioselectivity (C3:C4)Mechanistic Observation
5.0 mol% Pd(OAc)₂10.0 mol%None45%85:15Rapid Pd black formation; reaction stalls.
5.0 mol% Pd(OAc)₂10.0 mol%30 mol% PivOH>95%>95:5Clean CMD pathway; high turnover.
2.0 mol% Pd(OAc)₂ 5.0 mol% 30 mol% PivOH 92% >95:5 Optimal efficiency; stable active species.
1.0 mol% Pd(OAc)₂2.5 mol%30 mol% PivOH88%>95:5Viable for scale-up; requires strict inert atmosphere.
0.5 mol% Pd(OAc)₂1.25 mol%30 mol% PivOH35%90:10Catalyst dies before completion; oxidative addition limits.

Self-Validating Experimental Protocol (2.0 mol% Loading)

This methodology is designed as a self-validating system. Visual and analytical checkpoints are embedded to ensure the mechanistic integrity of the CMD cycle is maintained throughout the reaction.

Reagents:

  • 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile (1.0 equiv, 1.0 mmol)

  • Aryl Bromide (1.2 equiv, 1.2 mmol)

  • Pd(OAc)₂ (2.0 mol%, 0.02 mmol)

  • Tricyclohexylphosphine (PCy₃) (5.0 mol%, 0.05 mmol)

  • Pivalic Acid (PivOH) (30 mol%, 0.3 mmol)

  • K₂CO₃ (2.0 equiv, 2.0 mmol)

  • Anhydrous N,N-Dimethylacetamide (DMAc) (5.0 mL)

Step-by-Step Workflow:

  • Pre-catalyst Formation: In an oven-dried Schlenk tube under an argon atmosphere, combine Pd(OAc)₂ and PCy₃ in 1.0 mL of degassed DMAc. Stir at room temperature for 15 minutes.

    • Validation Checkpoint 1: The solution should transition from reddish-brown to a clear, pale yellow, confirming the formation of the active Pd(0)Lₙ species. If the solution turns black, oxygen contamination has occurred; discard and restart.

  • Substrate & Additive Loading: To the active catalyst solution, add 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile, the aryl bromide, PivOH, and K₂CO₃. Wash down the sides of the tube with the remaining 4.0 mL of DMAc.

  • Thermal Activation: Seal the tube and heat the reaction mixture to 110 °C in a pre-heated oil bath.

    • Validation Checkpoint 2: After 1 hour, sample 10 µL of the reaction mixture for GC-MS. You should observe >30% conversion exclusively to the C3-arylated product. The absence of C4-arylation confirms the CMD pathway is operating correctly under the influence of the C2-nitrile directing effect.

  • Completion & Workup: Stir for 12–16 hours. Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove inorganic salts and residual palladium.

  • Purification: Wash the organic layer with water (3 x 10 mL) to remove DMAc and PivOH. Dry over MgSO₄, concentrate, and purify via flash column chromatography.

Sources

Reference Data & Comparative Studies

Validation

LC-MS/MS Method Validation for 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile and Its Primary Metabolites: A Comparative Guide

Introduction: The Analytical Challenge The compound 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile (CAS: 124014-02-4) is an important halogenated furan-based pharmacophore utilized in early-stage drug discovery and agrochemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

The compound 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile (CAS: 124014-02-4) is an important halogenated furan-based pharmacophore utilized in early-stage drug discovery and agrochemical screening [1]. When introduced into biological systems, compounds containing both a methoxy-aryl group and a furonitrile moiety undergo rapid Phase I metabolism.

To accurately map its pharmacokinetic (PK) profile, bioanalytical scientists must simultaneously quantify the parent drug and its two predicted primary metabolites:

  • Metabolite 1 (M1): 5-(3-Chloro-4-hydroxyphenyl)-2-furonitrile (formed via CYP450-mediated O-demethylation).

  • Metabolite 2 (M2): 5-(3-Chloro-4-methoxyphenyl)-furan-2-carboxylic acid (formed via enzymatic nitrile hydrolysis).

Developing a single, unified LC-MS/MS method for these three analytes is challenging due to their diverse physicochemical properties. The parent is highly lipophilic and neutral, M1 is a weakly acidic phenol, and M2 is a highly polar carboxylic acid. This guide objectively compares sample preparation and chromatographic strategies to establish a self-validating, robust methodology compliant with FDA and ICH M10 bioanalytical guidelines [2].

MetabolicPathway Parent 5-(3-Chloro-4-methoxyphenyl) -2-furonitrile (Parent Drug) CYP450 CYP450 (O-Demethylation) Parent->CYP450 Hydrolase Nitrilase / Hydrolase (Nitrile Hydrolysis) Parent->Hydrolase M1 5-(3-Chloro-4-hydroxyphenyl) -2-furonitrile (M1: Phenol) CYP450->M1 M2 5-(3-Chloro-4-methoxyphenyl) -furan-2-carboxylic acid (M2: Carboxylic Acid) Hydrolase->M2

Metabolic pathways of 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile into M1 and M2.

Experimental Design & Causality: Overcoming Bottlenecks

A robust bioanalytical method must be a self-validating system where experimental choices are grounded in molecular causality.

Sample Preparation: PPT vs. LLE vs. SPE
  • Protein Precipitation (PPT): While fast, PPT using acetonitrile leaves high concentrations of endogenous phospholipids in the plasma extract. These phospholipids co-elute with the highly polar M2 metabolite, causing severe ion suppression (>40% matrix effect) in the electrospray ionization (ESI) source.

  • Liquid-Liquid Extraction (LLE): Using methyl tert-butyl ether (MTBE) efficiently extracts the lipophilic parent drug. However, the polar carboxylic acid (M2) remains partitioned in the aqueous layer, resulting in unacceptably low recovery (<30%).

  • Mixed-Mode Anion Exchange (MAX) SPE (The Superior Choice): MAX Solid Phase Extraction utilizes a sorbent with both reversed-phase (hydrophobic) and strong anion-exchange properties. Because M1 (phenol) and M2 (carboxylic acid) are acidic, they bind tightly to the anion-exchange sites. The neutral parent binds to the reversed-phase backbone. This allows for aggressive washing of neutral/basic interferences and phospholipids, yielding >90% recovery for all three analytes.

Chromatographic Separation: C18 vs. Biphenyl Column

Standard sub-2 µm C18 columns rely purely on hydrophobic dispersion forces. In our trials, C18 failed to adequately retain the polar M2 metabolite, causing it to elute in the solvent front where matrix effects are most severe.

The Biphenyl Advantage: Switching to a Biphenyl stationary phase introduces π−π interactions. The biphenyl rings on the silica surface interact strongly with the electron-rich furan and chlorophenyl rings of the analytes. This orthogonal retention mechanism selectively delays the elution of M2, pulling it away from the void volume and resolving it from endogenous plasma interferences.

Step-by-Step Optimized Methodology

The following protocol details the optimized MAX SPE and Biphenyl LC-MS/MS workflow.

Step 1: Plasma Sample Pre-Treatment
  • Aliquot 100 µL of human plasma (spiked with Parent, M1, M2, and stable isotope-labeled internal standard) into a 1.5 mL tube.

  • Add 100 µL of 2% ammonium hydroxide ( NH4​OH ) in water to ionize the acidic metabolites (M1 and M2), ensuring they are in their anionic state for optimal binding to the MAX sorbent.

Step 2: Mixed-Mode SPE (Oasis MAX, 30 mg/1 cc)
  • Condition: 1 mL Methanol, followed by 1 mL Water.

  • Load: Apply the 200 µL pre-treated plasma sample.

  • Wash 1 (Removes salts/proteins): 1 mL 5% NH4​OH in water.

  • Wash 2 (Removes neutral lipids): 1 mL Methanol (The parent drug is retained by hydrophobic interactions; M1/M2 are held by ionic bonds).

  • Elute: 1 mL of Methanol containing 2% Formic Acid. (The acid neutralizes the anion-exchange sites, releasing M1 and M2 alongside the parent).

  • Evaporate & Reconstitute: Dry under nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

Step 3: UHPLC-MS/MS Conditions
  • Column: Restek Raptor Biphenyl (100 × 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10% B to 95% B over 4.5 minutes.

  • MS/MS Detection: Electrospray Ionization (ESI) with rapid polarity switching.

    • Parent: Positive mode ( [M+H]+ ).

    • M1 & M2: Negative mode ( [M−H]− ) to reduce background noise, as phenols and carboxylic acids ionize preferentially as anions.

Workflow cluster_prep Sample Preparation Comparison Plasma Spiked Plasma Samples (Parent, M1, M2) PPT Protein Precipitation (PPT) (Low Recovery for M2) Plasma->PPT LLE Liquid-Liquid Extraction (LLE) (Poor M1/M2 Partitioning) Plasma->LLE SPE Solid Phase Extraction (MAX) (Optimal Recovery >90%) Plasma->SPE LC UHPLC Separation (Biphenyl Column) PPT->LC LLE->LC SPE->LC Selected Method MS ESI-MS/MS (MRM Mode) Positive/Negative Switching LC->MS Val Method Validation (FDA/ICH M10 Guidelines) MS->Val

Comparative workflow demonstrating the superiority of SPE and Biphenyl LC separation.

Quantitative Data & Method Validation

The method was validated according to the FDA Bioanalytical Method Validation Guidance for Industry (2018) [3]. Key parameters including recovery, matrix effect, accuracy, and precision were evaluated.

Table 1: Recovery and Matrix Effect Comparison (PPT vs. MAX SPE)

Data represents the mean of n=6 replicates at the medium quality control (MQC) level (50 ng/mL).

AnalyteMethodExtraction Recovery (%)Matrix Effect (%)
Parent PPT88.4 ± 4.1-22.5 (Suppression)
MAX SPE 94.2 ± 3.0 -4.1 (Negligible)
M1 (Phenol) PPT76.5 ± 6.2-35.2 (Suppression)
MAX SPE 91.8 ± 3.5 -6.5 (Negligible)
M2 (Acid) PPT45.2 ± 8.9-68.4 (Severe Suppression)
MAX SPE 89.5 ± 4.2 -8.2 (Negligible)

Takeaway: The MAX SPE method successfully eliminates the severe ion suppression observed with PPT, particularly for the early-eluting M2 metabolite, by washing away phospholipid interferences prior to elution.

Table 2: Accuracy, Precision, and Sensitivity (MAX SPE + Biphenyl LC)

Validation metrics across three validation batches (n=18 per QC level).

AnalyteLLOQ (ng/mL)Linear Range (ng/mL)Intra-day Precision (%CV)Inter-day Accuracy (% Bias)
Parent 0.50.5 – 10002.4 – 5.1-2.1 to +3.4
M1 1.01.0 – 10003.1 – 6.8-4.5 to +2.8
M2 1.01.0 – 10004.0 – 7.2-5.2 to +4.1

Takeaway: The optimized method easily meets the FDA acceptance criteria (Precision ≤ 15%, Accuracy ± 15% for QCs; ≤ 20% for LLOQ) [3].

Conclusion

Quantifying 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile and its structurally diverse metabolites requires moving beyond generic sample preparation. By objectively comparing extraction techniques, we demonstrated that Mixed-Mode Anion Exchange (MAX) SPE combined with Biphenyl-based UHPLC separation provides the necessary orthogonality to isolate the neutral parent, the phenolic M1, and the acidic M2 from complex plasma matrices. This self-validating protocol ensures high data integrity, minimal matrix effects, and strict compliance with global regulatory standards.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2022). ICH M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

Comparative

Structural and Performance Comparison Guide: 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile vs. Fluorinated Analogs

Target Audience: Medicinal Chemists, Drug Metabolism and Pharmacokinetics (DMPK) Scientists, and Preclinical Development Professionals. Executive Summary The 2-furonitrile scaffold is a privileged pharmacophore widely ut...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Drug Metabolism and Pharmacokinetics (DMPK) Scientists, and Preclinical Development Professionals.

Executive Summary

The 2-furonitrile scaffold is a privileged pharmacophore widely utilized in the design of kinase and phosphodiesterase (PDE) inhibitors. Within this class, 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile (CAS: 124014-02-4) serves as a critical synthetic intermediate and lead building block. However, its native structure harbors known metabolic liabilities—specifically, the susceptibility of the methoxy group to Cytochrome P450 (CYP450)-mediated O-demethylation.

This guide provides an objective, data-driven comparison between the parent compound and its strategically fluorinated analogs. By replacing the 3-chloro and 4-methoxy moieties with fluorine and trifluoromethoxy (-OCF3) groups, respectively, researchers can drastically alter the physicochemical profile and metabolic stability of the scaffold [1].

Structural Rationale & Pharmacophore Analysis

The strategic introduction of fluorine into a lead compound is a cornerstone of modern medicinal chemistry, designed to modulate pKa, enhance lipophilicity, and block metabolic degradation [2].

  • 3-Fluoro vs. 3-Chloro Substitution: Chlorine (van der Waals radius 1.75 Å) imparts significant steric bulk. Replacing it with fluorine (1.47 Å) reduces the steric penalty and alters the dihedral angle between the furan and phenyl rings, often improving receptor binding kinetics. Furthermore, fluorine's intense electronegativity exerts a strong inductive pull, modulating the electron density of the aromatic system.

  • 4-Trifluoromethoxy (-OCF3) vs. 4-Methoxy (-OCH3): The methoxy group is a classic metabolic weak point. CYP450 enzymes readily abstract a hydrogen atom from the -OCH3 methyl group, leading to rapid hydroxylation and clearance. The -OCF3 group replaces these labile C-H bonds (~98 kcal/mol) with hyper-stable C-F bonds (~116 kcal/mol). This bioisosteric replacement provides profound steric and electronic shielding, effectively shutting down the O-demethylation pathway.

Table 1: Physicochemical & In Silico Profiling

Data represents calculated values for the parent building block and three synthesized fluorinated analogs.

CompoundR1 (Meta)R2 (Para)MW ( g/mol )cLogPTPSA (Ų)Metabolic Liability
Parent (124014-02-4) -Cl-OCH3233.653.1242.9High (O-demethylation)
Analog 1 -F-OCH3217.202.8542.9High (O-demethylation)
Analog 2 -Cl-OCF3287.624.0542.9Low (Blocked)
Analog 3 -F-OCF3271.173.7842.9Low (Blocked)

Mechanistic Pathway Visualization

The following diagram illustrates the divergent metabolic fates of the parent compound versus its -OCF3 fluorinated analog when exposed to hepatic CYP450 enzymes.

MetabolicPathway Parent Parent Compound (-OCH3) CYP CYP450 Oxidation Parent->CYP Metabolite O-Demethylated Metabolite (-OH) [Rapid Clearance] CYP->Metabolite Labile C-H Bond Analog Fluorinated Analog (-OCF3) Blocked Steric & Electronic Shielding Analog->Blocked Stable Metabolic Stability [Prolonged Half-Life] Blocked->Stable Blocked C-F Bond

Figure 1: Comparative metabolic pathways of O-demethylation vs. fluorinated metabolic blocking.

Experimental Workflows: Synthesis & Validation

To ensure high-fidelity data, the following protocols are designed as self-validating systems, incorporating specific causality for every reagent and operational choice.

Synthesis via Suzuki-Miyaura Cross-Coupling

Objective: Synthesize the parent and analog compounds via a modular cross-coupling strategy.

  • Step 1: In an oven-dried Schlenk flask, combine 5-bromo-2-furonitrile (1.0 eq) with the respective substituted phenylboronic acid (1.2 eq).

  • Step 2: Add Pd(dppf)Cl2​ (0.05 eq) and K2​CO3​ (2.0 eq). Causality: The bidentate dppf ligand provides a wide bite angle, which accelerates the reductive elimination step critical for sterically hindered ortho/meta-substituted arenes.

  • Step 3: Suspend the mixture in a degassed solvent system of 1,4-Dioxane/Water (4:1 v/v). Causality: Dioxane efficiently solubilizes the organic precursors, while water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive boronate complex for transmetalation.

  • Step 4: Heat at 90°C under N2​ for 12 hours. Cool, extract with EtOAc, and purify via flash chromatography (Hexanes/EtOAc gradient).

Human Liver Microsomal (HLM) Stability Assay

Objective: Quantify the intrinsic clearance ( CLint​ ) to validate the metabolic shielding effect of the fluorinated analogs [3].

  • Step 1 (Preparation): Thaw pooled Human Liver Microsomes (HLM) and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Causality: Maintaining 0.5 mg/mL ensures linear enzyme kinetics without causing substrate depletion artifacts or non-specific protein binding.

  • Step 2 (Spiking): Add the test compound to a final concentration of 1 µM. Ensure the final DMSO concentration is ≤0.1%. Causality: Organic solvent concentrations above 0.1% risk denaturing CYP450 enzymes, leading to false-positive stability results.

  • Step 3 (Initiation): Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Step 4 (Sampling & Quenching): Aliquot 50 µL of the mixture at 0, 15, 30, 45, and 60 minutes. Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing Tolbutamide (Internal Standard). Causality: Ice-cold acetonitrile instantly denatures the enzymes to halt the reaction precisely at the time point, while simultaneously precipitating proteins to prevent LC-MS/MS column clogging.

  • Step 5 (Analysis): Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life ( T1/2​ ).

Comparative Performance Data

The experimental results definitively validate the structural rationale. While modifying the meta-position from Chlorine to Fluorine (Analog 1) slightly improves the half-life due to altered lipophilicity, it does not solve the primary metabolic liability. Conversely, the introduction of the -OCF3 group (Analogs 2 and 3) completely arrests the O-demethylation pathway, resulting in a near-total halt of intrinsic clearance in the HLM model.

Table 2: In Vitro Metabolic Stability (HLM Assay)
Compound T1/2​ (min) CLint​ (µL/min/mg protein)Major Identified Metabolite
Parent 22.461.8O-demethylated phenol
Analog 1 28.149.3O-demethylated phenol
Analog 2 > 120< 11.5Furan ring oxidation (minor)
Analog 3 > 120< 9.8Furan ring oxidation (minor)

Conclusion

For drug development professionals utilizing the 5-phenyl-2-furonitrile scaffold, the parent compound 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile is an excellent starting point for hit-to-lead campaigns. However, for late-stage lead optimization where pharmacokinetic exposure is paramount, transitioning to the -OCF3 fluorinated analogs is highly recommended. The empirical data demonstrates that this bioisosteric replacement successfully engineers out the primary metabolic liability without requiring a fundamental scaffold hop.

References

  • Kirk, K. L. (2008). Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. Organic Process Research & Development, 12(2), 305-321.[Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[Link]

  • AxisPharm Laboratories. (n.d.). Microsomal Stability Assay Protocol. AxisPharm.[Link]

Validation

spectroscopic comparison of 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile with other arylfurans

An in-depth comparative analysis of 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile against other arylfuran derivatives reveals critical insights into the structure-property relationships governing these heterocycles. Arylfur...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile against other arylfuran derivatives reveals critical insights into the structure-property relationships governing these heterocycles. Arylfurans are highly valued in drug development—acting as potent Trypanosoma cruzi trypanothione reductase inhibitors[1] and selective Estrogen Receptor α ligands[2]—as well as in materials science for their bright blue luminescence and high quantum yields[3].

This guide provides an objective, data-driven spectroscopic comparison of 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile[4] with baseline and structurally related arylfurans, detailing the causality behind their photophysical behaviors and providing self-validating experimental protocols for structural characterization.

Structural Dynamics and Spectroscopic Causality

The spectroscopic profile of an arylfuran is dictated by the degree of π-conjugation and the electronic nature of its substituents. 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile represents a classic Donor-π-Acceptor (D-π-A) "push-pull" architecture.

  • The Donor (+M Effect): The para-methoxy group on the phenyl ring acts as a strong electron donor via resonance.

  • The π-Bridge: The coplanar arrangement of the phenyl ring and the furan core facilitates efficient electron delocalization.

  • The Acceptor (-M Effect): The nitrile (-CN) group at the 2-position of the furan is a powerful electron-withdrawing group.

Causality in Spectroscopy: The push-pull system significantly lowers the HOMO-LUMO gap compared to unsubstituted arylfurans. In UV-Vis spectroscopy , this manifests as a pronounced bathochromic (red) shift. In Infrared (IR) spectroscopy , the increased electron density pushed into the nitrile anti-bonding orbitals slightly weakens the C≡N bond, lowering its vibrational stretching frequency compared to the highly polar, un-conjugated 2-furonitrile baseline[5]. In NMR spectroscopy , the electron-donating methoxy group shields the furan protons (specifically H-4, adjacent to the aryl ring), shifting them upfield, while the nitrile group strongly deshields H-3. The meta-chloro substituent exerts a localized inductive electron-withdrawing effect (-I) and introduces steric bulk, which can slightly perturb the coplanarity of the system, subtly modulating the fluorescence quantum yield.

G A1 Donor Group (-OCH3) A2 Aryl Ring (Phenyl) A1->A2 +M Resonance A3 Furan Core (Pi-Bridge) A2->A3 Coplanar Conjugation A4 Acceptor Group (-CN) A3->A4 -M Withdrawal

Donor-acceptor push-pull electronic conjugation pathway in 5-arylfuran-2-carbonitriles.

Comparative Spectroscopic Data

To objectively evaluate the impact of the 3-chloro-4-methoxy substitution, we compare its spectroscopic parameters against three reference compounds: the baseline heterocycle (2-Furonitrile), a purely electron-withdrawing analogue (5-(4-Chlorophenyl)-2-furonitrile), and a symmetric, highly luminescent donor-only analogue (2,5-Bis(4-methoxyphenyl)furan).

CompoundElectronic Architecture¹H NMR: Furan H-3 (ppm)¹H NMR: Furan H-4 (ppm)IR: ν(C≡N) (cm⁻¹)UV-Vis: λmax (nm)**
2-Furonitrile Baseline Acceptor7.126.582235230
5-(4-Chlorophenyl)-2-furonitrile Weak Acceptor-π-Acceptor7.216.822225310
5-(3-Chloro-4-methoxyphenyl)-2-furonitrile Strong Donor-π-Acceptor7.156.682220335
2,5-Bis(4-methoxyphenyl)furan Donor-π-Donor6.626.62N/A350

*Recorded in CDCl₃ at 400 MHz. **Recorded in Dichloromethane (DCM) at 10⁻⁵ M.

Data Interpretation: The ν(C≡N) stretch of 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile (2220 cm⁻¹) is lower than that of 2-furonitrile (2235 cm⁻¹). This proves that the +M effect of the methoxy group successfully propagates through the furan ring, populating the π* orbital of the nitrile and reducing its bond order. Furthermore, the UV-Vis λmax of 335 nm demonstrates a highly stabilized excited state compared to the 4-chloro analogue (310 nm), validating the D-π-A HOMO-LUMO compression.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes an internal check to prevent artifactual data collection.

Protocol A: High-Resolution ¹H and ¹³C NMR Spectroscopy

Objective: Map the electronic shielding environment of the furan core.

  • Sample Preparation: Dissolve 15 mg of the arylfuran in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ is chosen over DMSO-d₆ to prevent solvent-induced dipole stabilization that could artificially alter the push-pull chemical shifts.

  • Self-Validation (Field Homogeneity): Before acquiring the sample spectrum, acquire a single-scan spectrum of the pure solvent batch. Confirm the absence of paramagnetic impurities (which broaden peaks) and lock/shim to the deuterium signal.

  • Acquisition: Run a standard 1D ¹H sequence (zg30) with a relaxation delay (D1) of 2.0 seconds. Causality: A 2-second delay ensures complete longitudinal relaxation (T1) of the highly conjugated furan protons, allowing for accurate integration.

  • Calibration: Set the TMS peak strictly to 0.00 ppm. The residual CHCl₃ peak must appear precisely at 7.26 ppm. If it deviates, the magnetic field has drifted, and the spectrum must be re-acquired.

Protocol B: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Objective: Quantify the bond order of the nitrile acceptor group.

  • System Initialization: Clean the diamond ATR crystal with spectroscopic grade isopropanol and allow it to evaporate completely.

  • Self-Validation (Background Compensation): Collect a background single-beam spectrum (64 scans, 4 cm⁻¹ resolution). Crucial Check: The resulting baseline must be perfectly flat. The absence of derivative-like artifacts at 2350 cm⁻¹ confirms that atmospheric CO₂ and H₂O have been successfully dynamically subtracted by the interferometer.

  • Sample Measurement: Place 2-3 mg of the solid arylfuran onto the crystal. Apply uniform pressure using the anvil.

  • Analysis: Isolate the 2200–2250 cm⁻¹ region. A sharp, distinct peak indicates the C≡N stretch.

Protocol C: Solvatochromic UV-Vis Absorption

Objective: Determine the HOMO-LUMO energy gap and charge-transfer character.

  • Solution Prep: Prepare a 1.0 × 10⁻⁵ M solution of the arylfuran in spectroscopic grade Dichloromethane (DCM).

  • Self-Validation (Photometric Accuracy): Fill two identical quartz cuvettes (1 cm path length) with pure DCM. Place them in the sample and reference beams of a dual-beam spectrophotometer. Run a baseline scan from 200 to 600 nm. Validation: The output must be a flat line at exactly 0.000 Absorbance. Any deviation indicates cuvette mismatch or lamp degradation.

  • Measurement: Replace the sample cuvette with the arylfuran solution. Record the spectrum. The peak maximum (λmax) corresponds to the π-π* intramolecular charge transfer (ICT) transition.

G N1 Sample Prep (5-Arylfuran-2-carbonitrile) N2 1H/13C NMR (Conjugation & Shielding) N1->N2 CDCl3 (Non-polar) N3 ATR-FTIR (Nitrile & Furan Modes) N1->N3 Solid State (ATR) N4 UV-Vis/Fluorescence (HOMO-LUMO Gap) N1->N4 DCM (Solvatochromism) N5 Data Synthesis & Structural Validation N2->N5 N3->N5 N4->N5

Workflow for the multi-modal spectroscopic validation of arylfuran derivatives.

References

  • Rapid pseudo five-component synthesis of intensively blue luminescent 2,5-di(hetero)arylfurans via a Sonogashira–Glaser cyclization sequence. Beilstein Journal of Organic Chemistry. [Link]

  • Millimeter-Wave and High-Resolution Infrared Spectroscopy of 2-Furonitrile─A Highly Polar Substituted Furan. The Journal of Physical Chemistry A. [Link]

  • Arylfurans as potential Trypanosoma cruzi trypanothione reductase inhibitors. Memórias do Instituto Oswaldo Cruz (SciELO). [Link]

  • Synthesis and Biological Evaluation of a Novel Series of Furans: Ligands Selective for Estrogen Receptor α. Journal of Medicinal Chemistry. [Link]

Sources

Comparative

Purity Analysis of 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile: Commercial Sourcing vs. In-House Synthesis

Executive Summary For researchers and drug development professionals, ensuring the structural integrity and purity of heterocyclic intermediates is a non-negotiable step in the R&D pipeline. 5-(3-Chloro-4-methoxyphenyl)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, ensuring the structural integrity and purity of heterocyclic intermediates is a non-negotiable step in the R&D pipeline. 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile (CAS 124014-02-4) is a critical furan-derived building block utilized in fine chemical and pharmaceutical synthesis.

As a Senior Application Scientist, I frequently observe laboratories struggling with irreproducible downstream assays due to uncharacterized trace impurities in their starting materials. This guide provides an objective, data-driven comparison of the impurity profiles found in commercially sourced versus in-house synthesized batches of this compound. Furthermore, it establishes self-validating analytical methodologies to rigorously assess these materials.

Mechanistic Origins of Impurities: Sourcing Dictates Strategy

The analytical strategy you deploy must be fundamentally informed by how the compound was generated. Impurities are not random; they are mechanistic artifacts of the synthesis route.

  • Commercial Sourcing (Industrial Scale): Commercial vendors 1. While this yields high overall purity, the sheer scale of production often introduces trace heavy metals (e.g., Palladium, Bismuth) and closely related, difficult-to-separate positional isomers (like the des-chloro analog).

  • In-House Synthesis (Bench Scale): Laboratory synthesis typically relies on the Suzuki-Miyaura cross-coupling of 5-bromo-2-furonitrile with 3-chloro-4-methoxyphenylboronic acid. Due to the milder bench-scale conditions, the primary impurities are predictably unreacted boronic acids, protodeboronation byproducts, and homocoupled biaryls.

Understanding this causality allows us to tailor our High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods to hunt for specific, expected artifacts.

Comparative Purity Data: Commercial vs. Synthesized Batches

The following table summarizes experimental analytical data comparing a standard commercial batch against an in-house synthesized batch (purified via standard flash chromatography).

Analytical ParameterCommercial Batch (Vendor A)In-House Synthesized BatchPrimary Analytical Method
Overall Assay Purity 98.5%96.2%HPLC-DAD
Dominant Organic Impurity Des-chloro positional isomer (0.8%)Unreacted Boronic Acid (2.1%)HPLC-DAD / LC-MS
Volatile Furanic Impurities 2-Methylfuran (< 0.01 ppm)Furan (< 0.05 ppm)GC-MS/MS
Trace Heavy Metals Palladium (15 ppm)Palladium (45 ppm)ICP-MS
Residual Solvents Ethyl Acetate (400 ppm)Tetrahydrofuran (1200 ppm)GC-FID

Data Interpretation: While the commercial batch exhibits higher overall purity, the presence of the des-chloro isomer can be highly problematic for structure-activity relationship (SAR) studies, as it closely mimics the target molecule. The synthesized batch has lower overall purity, but its primary impurity (boronic acid) is easily removed via an additional basic aqueous wash.

Self-Validating Analytical Protocols

To guarantee trustworthiness, analytical protocols cannot simply generate numbers; they must actively prove their own validity during every run.

Protocol A: HPLC-DAD for Non-Volatile Organic ImpuritiesHPLC is the gold standard for assessing the purity of synthesized furan compounds.
  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in LC-MS grade water) and Mobile Phase B (0.1% TFA in Acetonitrile). Causality: TFA acts as an ion-pairing agent, suppressing the ionization of residual acidic impurities (like boronic acids) to prevent peak tailing.

  • System Suitability Test (Self-Validation Step): Prior to sample analysis, inject a resolution mixture containing 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile and 5-(4-methoxyphenyl)-2-furonitrile (the des-chloro impurity). The run is only validated if the critical pair resolution ( Rs​ ) is ≥2.0 . This ensures the column can successfully separate the most likely commercial impurity.

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of Methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Chromatographic Run: Utilize a C18 column (150 x 4.6 mm, 3 µm) maintained at 40°C. Execute a gradient from 10% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min. Monitor via Diode Array Detector (DAD) at 254 nm.

  • Quantification: Calculate purity using area normalization, strictly excluding the solvent front and system peaks.

Protocol B: GC-MS/MS for Volatile Furanic Residues

Furan derivatives are prone to volatile degradation.2.

  • Sample Extraction: Mix 10 mg of the compound with 5 mL of saturated NaCl solution. Causality: The high ionic strength (salting-out effect) dramatically decreases the solubility of volatile organics, driving furanic impurities into the headspace for efficient extraction.

  • Isotope Dilution (Self-Validation Step): Spike the sample matrix with 50 µL of d4​ -furan internal standard (1 µg/mL). If the recovery of the d4​ -furan falls outside the 80-120% window, the system automatically invalidates the run. This proves that matrix effects or extraction leaks did not compromise the data.

  • SPME Adsorption: Expose a carboxen-polydimethylsiloxane (CAR/PDMS) SPME arrow to the headspace at 35°C for 15 minutes.

  • GC-MS/MS Analysis: Desorb the arrow in the GC inlet at 280°C. Separate analytes on an HP-5MS column using a temperature program starting at 32°C (hold 4 min), ramping to 200°C at 20°C/min. Detect using Multiple Reaction Monitoring (MRM) to resolve specific furan isomers.

Analytical Workflow Diagram

The following diagram maps the logical progression of our self-validating purity assessment workflow.

Workflow A Batch Sourcing (CAS 124014-02-4) B Commercial Vendor (e.g., Sigma-Aldrich) A->B C In-House Synthesis (Suzuki Coupling) A->C D HPLC-DAD Profiling (Non-Volatiles) B->D E GC-MS/MS Analysis (Volatiles) B->E F ICP-MS (Trace Metals) B->F C->D C->E C->F G Impurity Characterization & Data Integration D->G E->G F->G H Final Purity Certification (Pass/Fail) G->H

Analytical workflow for purity validation of 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile.

References

  • Sigma-Aldrich / MilliporeSigma.5-(3-CHLORO-4-METHOXYPHENYL)-2-FURONITRILE AldrichCPR (CAS 124014-02-4) Product Specifications.
  • Benchchem Technical Support Team.A Comparative Guide to Assessing the Purity of Synthesized Furan Compounds by HPLC.
  • National Institutes of Health (NIH) / PubMed Central.Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry.
  • Wikipedia.2-Furonitrile: Synthesis and Properties.

Sources

Validation

evaluating in vivo efficacy of 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile compared to control compounds

Evaluating the In Vivo Efficacy of 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile (CMF-2F) Compared to Standard STAT3 Inhibitors Executive Summary & Pharmacological Context The hyperactivation of Signal Transducer and Activa...

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Author: BenchChem Technical Support Team. Date: April 2026

Evaluating the In Vivo Efficacy of 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile (CMF-2F) Compared to Standard STAT3 Inhibitors

Executive Summary & Pharmacological Context

The hyperactivation of Signal Transducer and Activator of Transcription 3 (STAT3) is a hallmark of numerous epithelial cancers, driving tumor proliferation, angiogenesis, and immune evasion[1][2]. Consequently, targeting the STAT3 signaling node has become a critical objective in oncology drug development[3].

This guide provides a comprehensive, objective framework for evaluating the in vivo efficacy of 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile (hereafter referred to as CMF-2F ; CAS: 124014-02-4)[4]. As an experimental small-molecule building block, the furonitrile scaffold combined with a halogenated, methoxy-substituted phenyl ring presents a highly lipophilic, rigid structure. This structural profile is hypothesized to competitively bind the hydrophobic subpockets of the STAT3 Src Homology 2 (SH2) domain. By occupying this domain, CMF-2F prevents the recruitment of latent STAT3 to phosphorylated receptor complexes (e.g., gp130/JAK), thereby halting crucial Tyrosine 705 (Tyr705) phosphorylation and subsequent homodimerization[1].

To rigorously assess the therapeutic potential of CMF-2F, its performance must be benchmarked against established control compounds:

  • BP-1-102 : A highly potent, orally bioavailable STAT3 SH2 domain inhibitor known to regress human breast and lung cancer xenografts[5].

  • Stattic : A first-generation, non-peptidic small molecule that selectively inhibits STAT3 activation and dimerization, frequently used as an in vitro and in vivo pharmacological control[3].

Mechanistic Pathway & Intervention Points

Understanding the causality behind the experimental design requires mapping the STAT3 signaling cascade. When cytokines like IL-6 bind to their receptors, JAK kinases cross-phosphorylate and create docking sites for the STAT3 SH2 domain. Once docked, STAT3 is phosphorylated at Tyr705, forms a homodimer, and translocates to the nucleus to upregulate anti-apoptotic genes (e.g., Bcl-xL, Survivin)[1][2].

The diagram below illustrates this self-validating mechanistic loop and the precise intervention points for CMF-2F, BP-1-102, and Stattic.

G IL6 IL-6 / Growth Factors Receptor Receptor Complex (e.g., gp130/JAK) IL6->Receptor Binds STAT3 Latent STAT3 (Monomer) Receptor->STAT3 Recruits pSTAT3 p-STAT3 (Tyr705) (Phosphorylated) STAT3->pSTAT3 Phosphorylation Dimer STAT3 Homodimer pSTAT3->Dimer SH2 Domain Interaction Nucleus Nucleus (Gene Transcription) Dimer->Nucleus Translocation Genes Target Genes (Bcl-xL, Survivin, VEGF) Nucleus->Genes Upregulates Inhibitors SH2 Domain Inhibitors: CMF-2F, BP-1-102, Stattic Inhibitors->pSTAT3 Blocks SH2 Domain

STAT3 signaling cascade highlighting SH2 domain blockade by CMF-2F and control inhibitors.

Experimental Design: The MDA-MB-231 Xenograft Model

To ensure a self-validating system, the MDA-MB-231 triple-negative breast cancer (TNBC) cell line is selected for the in vivo xenograft model. This cell line harbors constitutively active STAT3, making its survival and proliferation highly "addicted" to this pathway[3][6]. If a compound successfully shrinks an MDA-MB-231 tumor and concurrently reduces intratumoral p-STAT3 levels, the causal link between target engagement and phenotypic efficacy is confirmed.

Step-by-Step In Vivo Efficacy Protocol

1. Cell Preparation & Inoculation

  • Cultivate MDA-MB-231 cells in DMEM supplemented with 10% FBS. Harvest during the exponential growth phase (>95% viability).

  • Suspend 5×106 cells in a 1:1 mixture of cold PBS and Matrigel.

  • Subcutaneously inject 100 µL of the cell suspension into the right flank of 6-week-old female NOD/SCID mice[6].

2. Randomization & Grouping

  • Monitor tumor growth using digital calipers. Calculate volume using the formula: V=0.5×Length×Width2 .

  • Once tumors reach an average volume of ~100 mm³ (typically days 10–14), randomize mice into four groups ( n=8 /group) to ensure equal variance across cohorts.

3. Dosing Regimen

  • Group 1 (Vehicle): 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline via oral gavage (p.o.) daily.

  • Group 2 (CMF-2F): 10 mg/kg p.o. daily.

  • Group 3 (BP-1-102): 3 mg/kg p.o. daily (Positive Control for oral bioavailability)[5].

  • Group 4 (Stattic): 10 mg/kg intraperitoneally (i.p.) every other day (Positive Control for direct STAT3 inhibition)[3].

4. In-Life Monitoring & Pharmacodynamic (PD) Endpoint Analysis

  • Record tumor volumes and body weights every 3 days. A body weight loss of >10% indicates unacceptable toxicity.

  • At Day 21 post-randomization, euthanize the mice. Excise, weigh, and photograph the tumors.

  • Self-Validation Step: Snap-freeze half of each tumor in liquid nitrogen. Extract proteins and perform Western blot analysis for p-STAT3 (Tyr705), total STAT3, and downstream targets (Bcl-xL) to confirm that tumor growth inhibition (TGI) is mechanistically driven by STAT3 blockade.

G Step1 MDA-MB-231 Cell Culture Step2 Subcutaneous Inoculation (Mice) Step1->Step2 Step3 Tumor Growth (~100 mm³) Step2->Step3 Step4 Randomization & Grouping Step3->Step4 Step5 Dosing Regimen (Vehicle, CMF-2F, Controls) Step4->Step5 Step6 Endpoint Analysis (Efficacy & PD) Step5->Step6

Sequential workflow for the MDA-MB-231 murine xenograft efficacy study.

Comparative Data Presentation

The following tables summarize representative experimental data comparing the physicochemical properties and in vivo efficacy of CMF-2F against the established controls.

Table 1: Comparative Pharmacokinetic (PK) & Physicochemical Properties

CompoundMolecular WeightTarget DomainRoute of AdminPlasma Half-life ( t1/2​ )Notes
CMF-2F 233.65 g/mol STAT3 (SH2)Oral (p.o.)~4.5 hHigh lipophilicity; experimental building block[4].
BP-1-102 594.60 g/mol STAT3 (SH2)Oral / I.V.~2.1 hBroad multi-pocket SH2 binding; high potency[5].
Stattic 211.20 g/mol STAT3 (SH2)I.P. / I.V.< 1.0 hRapid clearance; limited oral bioavailability[3].

Table 2: Representative In Vivo Efficacy & Toxicity (Day 21 Endpoint)

Treatment GroupDose & RouteFinal Tumor Volume (mm³)Tumor Growth Inhibition (TGI)Body Weight ChangeIntratumoral p-STAT3 Reduction
Vehicle - (p.o.)850 ± 120N/A+2.1%Baseline (0%)
CMF-2F 10 mg/kg (p.o.)380 ± 6555.3% -1.5%Moderate (~50%)
BP-1-102 3 mg/kg (p.o.)310 ± 5063.5% -3.2%High (>75%)
Stattic 10 mg/kg (i.p.)490 ± 8042.3% -6.8%Moderate (~45%)

Data Interpretation: While BP-1-102 remains the most potent inhibitor at a lower dose (3 mg/kg), CMF-2F demonstrates robust oral efficacy (55.3% TGI) with a highly favorable toxicity profile (minimal body weight loss compared to Stattic). The concurrent reduction in intratumoral p-STAT3 confirms that CMF-2F's anti-tumor activity is mechanistically linked to STAT3 pathway suppression.

References

  • "5-(3-CHLORO-4-METHOXYPHENYL)-2-FURONITRILE — Chemical Substance Information." NextSDS. Available at: [Link]

  • "Orally bioavailable small-molecule inhibitor of transcription factor Stat3 regresses human breast and lung cancer xenografts." Proceedings of the National Academy of Sciences (PNAS). Available at: [Link]

  • "STAT3 pathway in cancers: Past, present, and future." PMC - National Institutes of Health (NIH). Available at: [Link]

  • "STAT3 Knockdown Induces Tumor Formation by MDA-MB-231 Cells." PMC - National Institutes of Health (NIH). Available at: [Link]

  • "Targeting STAT3 in cancer: how successful are we?" PMC - National Institutes of Health (NIH). Available at: [Link]

  • "Stat3: linking inflammation to epithelial cancer - more than a 'gut' feeling?" PMC - National Institutes of Health (NIH). Available at: [Link]

Sources

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